Methyltetrazine-PEG5-triethoxysilane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49N5O9Si/c1-5-41-44(42-6-2,43-7-3)24-8-14-30-28(35)13-15-36-16-17-37-18-19-38-20-21-39-22-23-40-27-11-9-26(10-12-27)29-33-31-25(4)32-34-29/h9-12H,5-8,13-24H2,1-4H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMPHUUZMIOJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOC1=CC=C(C=C1)C2=NN=C(N=N2)C)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49N5O9Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyltetrazine-PEG5-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyltetrazine-PEG5-triethoxysilane, a heterobifunctional linker integral to advancements in bioconjugation, surface modification, and targeted drug delivery. This document outlines its chemical properties, applications, and detailed experimental protocols.
This compound is a versatile molecule featuring two key functional groups: a methyltetrazine moiety for bioorthogonal "click" chemistry and a triethoxysilane (B36694) group for covalent attachment to silica-based surfaces.[1] A polyethylene (B3416737) glycol (PEG) linker enhances aqueous solubility and minimizes non-specific binding, making it highly suitable for biological applications.[2][3]
Core Compound Specifications
The following table summarizes the key properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 2353410-01-0 | [1][3] |
| Molecular Formula | C₂₉H₄₉N₅O₉Si | [1][3] |
| Molecular Weight | 639.81 g/mol | [1][3] |
| Purity | ≥95% | [1][3] |
| Solubility | Soluble in DMSO, DCM, and DMF | [1][3][4] |
| Storage | Store at -20°C | [1][3] |
Note: Some suppliers may use the same CAS number for variants with slightly different PEG linker lengths. Users should always verify the specific product information from their supplier.[1]
The Chemistry of Bioorthogonal Ligation
The utility of this compound is rooted in the reactivity of the methyltetrazine group. It participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) derivative.[1][2] This reaction is a cornerstone of "click chemistry" due to its remarkable speed, selectivity, and biocompatibility.[1]
Key features of the Methyltetrazine-TCO ligation include:
-
High Reaction Kinetics : It is one of the fastest bioorthogonal reactions known.[1][5]
-
Bioorthogonality : The reaction proceeds efficiently in complex biological media without interfering with native biochemical processes.[1]
-
No Catalyst Required : The reaction does not require a cytotoxic copper catalyst.[1][5]
-
Stability : The resulting covalent bond is highly stable.[1]
This reaction is central to its application in labeling and immobilizing biomolecules.[1]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various applications:
-
Surface Functionalization : The triethoxysilane group allows for the covalent modification of hydroxylated surfaces like glass, silica (B1680970), and certain metal oxides.[2][3] This is crucial for the development of biosensors, diagnostic devices, and microfluidics.[3]
-
Bioconjugation : The methyltetrazine moiety enables the specific attachment of biomolecules that have been modified with a TCO group.[3] This controlled immobilization is essential for a wide range of biological assays.
-
Cell and Tissue Imaging : The bioorthogonal nature of the ligation allows for the specific labeling of cells and tissues that have been metabolically or otherwise tagged with a TCO group.[1]
-
Targeted Drug Delivery : While this specific molecule is primarily for surface modification, the underlying methyltetrazine-TCO chemistry is extensively used in creating antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[1]
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization for specific applications and substrates is recommended.
Protocol 1: Surface Functionalization of Silica-Based Substrates
This protocol describes the modification of a silica-based surface (e.g., glass slide, silicon wafer) with this compound.[1]
Materials:
-
Silica substrate (e.g., glass slide)
-
Acetone, ethanol, deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or Oxygen plasma cleaner
-
Anhydrous toluene (B28343) or ethanol
-
This compound
-
Nitrogen gas
Procedure:
-
Substrate Cleaning : Thoroughly clean the silica substrate by sonicating in acetone, ethanol, and deionized water for 10-15 minutes each. Dry the substrate under a stream of nitrogen.[1]
-
Surface Activation : Activate the surface to generate hydroxyl groups. This can be achieved by:
-
Rinse the activated substrate extensively with deionized water and dry with nitrogen.[1]
-
Silanization :
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.[1]
-
Immerse the cleaned and activated substrate in the silane (B1218182) solution.[1]
-
Incubate for 2-4 hours at room temperature or 30-60 minutes at 60-80°C. This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
After incubation, rinse the substrate with the anhydrous solvent to remove excess silane.[1]
-
Sonicate the substrate briefly (1-2 minutes) in the same solvent to remove any non-covalently bound silane.[1]
-
Dry the functionalized substrate under a stream of nitrogen.[1]
-
(Optional) Cure the silane layer by baking the substrate at 110°C for 30-60 minutes.[1]
-
Storage : Store the functionalized substrates in a desiccator or under an inert atmosphere.[1]
Protocol 2: Bioconjugation of a TCO-Modified Protein
This protocol outlines the immobilization of a trans-cyclooctene (TCO)-modified protein onto a methyltetrazine-functionalized surface.[1]
Materials:
-
Methyltetrazine-functionalized substrate (from Protocol 1)
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA) (optional)
-
Deionized water
-
Nitrogen gas
Procedure:
-
(Optional) Incubate the methyltetrazine-functionalized substrate with a blocking buffer for 30-60 minutes to minimize non-specific binding of the protein. Rinse with PBS.[1]
-
Bioconjugation :
-
Washing : After incubation, wash the substrate thoroughly with PBS to remove any unbound protein. Rinse with deionized water.[1]
-
Drying : Dry the substrate under a gentle stream of nitrogen.[1]
-
The substrate with the immobilized protein is now ready for analysis.
References
Methyltetrazine-PEG5-triethoxysilane chemical structure and properties
This technical guide offers a comprehensive overview of Methyltetrazine-PEG5-triethoxysilane, a heterobifunctional linker integral to advancements in bioconjugation, surface modification, and drug development. The document details its chemical properties, primary applications, and provides detailed experimental protocols for its utilization.
Core Compound Specifications
This compound is a molecule engineered with two key functional groups: a methyltetrazine moiety for bioorthogonal "click" chemistry and a triethoxysilane (B36694) group for covalent attachment to silica-based surfaces.[1] A polyethylene (B3416737) glycol (PEG) linker between these groups enhances solubility and minimizes non-specific binding.[1][2][3]
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 2353410-01-0 | [1][3][4] |
| Molecular Formula | C₂₉H₄₉N₅O₉Si | [1][3][4] |
| Molecular Weight | 639.81 g/mol | [1][3][4] |
| Purity | ≥95% | [1][3][5] |
| Solubility | Soluble in DMSO, DCM, and DMF | [1][3] |
| Storage | Store at -20°C | [1][3][4] |
The Chemistry of Bioorthogonal Ligation
The utility of this compound stems from the reactivity of its methyltetrazine group, which participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) derivative.[1][2] This reaction is a prime example of "click chemistry" due to its exceptional speed, selectivity, and biocompatibility.[1]
Key characteristics of the Methyltetrazine-TCO ligation include:
-
High Reaction Kinetics : It is recognized as one of the fastest bioorthogonal reactions.[1][6]
-
Bioorthogonality : The reaction proceeds efficiently within complex biological environments without interfering with native biochemical processes.[1][2][6]
-
Catalyst-Free : The reaction does not necessitate a cytotoxic copper catalyst.[1]
-
Stability : The resulting covalent bond is highly stable.[1]
The triethoxysilane moiety facilitates the covalent modification of hydroxylated surfaces such as glass, silica (B1680970), and certain metal oxides.[2]
Applications in Research and Development
The unique bifunctional nature of this compound makes it suitable for a variety of applications:
-
Surface Functionalization : Used for preparing biosensors, diagnostic devices, and microfluidics.[3]
-
Bioconjugation : Enables the controlled attachment of biomolecules to surfaces.[3]
-
Cell and Tissue Imaging : The bioorthogonal nature of the ligation allows for specific labeling of cells and tissues that have been tagged with a TCO group.[1]
-
Targeted Drug Delivery : While this specific molecule is primarily for surface modification, the underlying methyltetrazine-TCO chemistry is widely used in creating antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[1]
Experimental Protocols
While specific protocols should be optimized for the particular application and substrate, the following provides a general framework for the use of this compound.[1]
Surface Functionalization of Silica-Based Substrates
This protocol outlines the general steps for modifying a silica-based surface (e.g., glass slide, silicon wafer) with this compound.[1]
Materials:
-
Silica substrate (e.g., glass coverslips)
-
Acetone, ethanol, deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) OR Oxygen plasma generator
-
Anhydrous toluene (B28343) or ethanol[1]
-
This compound[1]
-
Nitrogen gas[1]
Procedure:
-
Substrate Cleaning : Thoroughly clean the silica substrate by sonicating in acetone, ethanol, and deionized water for 10-15 minutes each. Dry the substrate under a stream of nitrogen.[1]
-
Surface Activation : Activate the surface to generate hydroxyl groups. This can be achieved by:
-
Rinse the activated substrate extensively with deionized water and dry with nitrogen.[1]
-
Silanization :
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.[1]
-
Immerse the cleaned and activated substrate in the silane (B1218182) solution.[1]
-
Incubate for 2-4 hours at room temperature or 30-60 minutes at 60-80°C. This reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize water content.[1]
-
-
After incubation, rinse the substrate with the anhydrous solvent to remove excess silane.[1]
-
(Optional) Cure the silanized substrate by baking at 110°C for 30-60 minutes.[7]
Bioconjugation of TCO-Modified Proteins
Procedure:
-
Blocking (Optional but Recommended) : Incubate the methyltetrazine-functionalized substrate with a blocking buffer (e.g., BSA or casein solution) for 30-60 minutes to minimize non-specific binding of the protein.[1]
-
Rinse the substrate with PBS and deionized water, then dry with nitrogen.[1]
-
Bioconjugation :
-
Washing : Gently wash the surface with a washing buffer (e.g., PBS with a small amount of tween-20) to remove any non-specifically bound protein.
-
The surface is now functionalized with the desired biomolecule and ready for use in downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, CAS 2353410-01-0 | AxisPharm [axispharm.com]
- 4. This compound-西安齐岳生物 [0qy.com]
- 5. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 6. Methyltetrazine-PEG5-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of Methyltetrazine-PEG5-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyltetrazine-PEG5-triethoxysilane, a heterobifunctional linker molecule critical for advancements in bioconjugation, surface chemistry, and targeted drug delivery. This document outlines the synthesis, characterization, and application of this reagent, offering detailed experimental protocols and data presentation to support its use in research and development.
Introduction
This compound is a versatile chemical tool that bridges the fields of bioorthogonal chemistry and material science.[1] It comprises three key functional components:
-
A methyltetrazine moiety: This group participates in an exceptionally rapid and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO) derivatives. This "click chemistry" reaction is notable for its high speed, specificity, and biocompatibility, proceeding efficiently in complex biological environments without the need for a catalyst.[1][2]
-
A triethoxysilane (B36694) group: This functional group enables the covalent attachment of the molecule to silica-based surfaces, such as glass, silicon wafers, and nanoparticles.[1][3]
-
A polyethylene (B3416737) glycol (PEG) linker (PEG5): The five-unit PEG spacer enhances the molecule's solubility in aqueous media and minimizes non-specific binding of biomolecules to the functionalized surface.[1]
The unique combination of these functionalities makes this compound an invaluable reagent for a range of applications, including the development of biosensors, targeted drug delivery systems, and advanced cell and tissue imaging techniques.[1]
Core Chemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| CAS Number | 2353410-01-0 |
| Molecular Formula | C₂₉H₄₉N₅O₉Si |
| Molecular Weight | 639.81 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in DMSO, DCM, and DMF |
| Storage | Store at -20°C |
(Data sourced from commercial suppliers)[4][5]
Synthesis of this compound
Logical Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: A Proposed Synthesis
Step 1: Neutralization of Methyltetrazine-PEG5-amine Hydrochloride
-
Materials:
-
Methyltetrazine-PEG5-amine hydrochloride salt
-
Anhydrous dichloromethane (B109758) (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
-
-
Procedure:
-
Dissolve Methyltetrazine-PEG5-amine hydrochloride salt in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add DIEA (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The resulting solution containing the free Methyltetrazine-PEG5-amine is used directly in the next step.
-
Step 2: Reaction with 3-(Triethoxysilyl)propyl isocyanate
-
Materials:
-
Solution of free Methyltetrazine-PEG5-amine in DCM (from Step 1)
-
3-(Triethoxysilyl)propyl isocyanate
-
Anhydrous DCM
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
-
-
Procedure:
-
To the stirred solution of free Methyltetrazine-PEG5-amine, add 3-(triethoxysilyl)propyl isocyanate (1.05 equivalents) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final product, this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The following techniques are recommended:
Expected Characterization Data
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the methyltetrazine ring, the PEG linker methylene (B1212753) protons, and the ethoxy and propyl groups of the silane (B1218182) moiety. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, confirming the presence of all functional groups. |
| Mass Spectrometry (ESI-MS) | A major peak corresponding to the calculated molecular weight of the product ([M+H]⁺ or [M+Na]⁺). |
| FT-IR | Characteristic absorption bands for the C=N and N=N bonds of the tetrazine ring, the C-O-C ether linkages of the PEG chain, and the Si-O-C bonds of the triethoxysilane group. |
| Purity (HPLC) | A single major peak indicating a purity of ≥95%. |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Mass Spectrometry (MS): Prepare a dilute solution of the sample in a solvent compatible with electrospray ionization (e.g., acetonitrile (B52724) or methanol). Infuse the solution into an ESI-mass spectrometer to obtain the mass spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Acquire the FT-IR spectrum of the neat product or as a thin film on a suitable substrate (e.g., KBr pellet).
-
High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method using a C18 column and a mobile phase gradient (e.g., water and acetonitrile with a small amount of trifluoroacetic acid) to assess the purity of the final product.
Applications and Experimental Workflows
The primary application of this compound is in the functionalization of silica-based surfaces for the subsequent immobilization of biomolecules. This is achieved through a two-step process: silanization followed by bioorthogonal ligation.
Workflow for Surface Functionalization and Bioconjugation
Caption: General workflow for surface modification and bioconjugation.
Experimental Protocol: Surface Functionalization and Bioconjugation
Part A: Surface Functionalization
-
Materials:
-
Silica-based substrate (e.g., glass coverslips, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ADVISED ) or plasma cleaner
-
Anhydrous toluene (B28343) or ethanol
-
This compound solution (1-2% v/v in anhydrous toluene or ethanol)
-
Deionized water
-
Nitrogen gas stream
-
Oven
-
-
Procedure:
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, deionized water).
-
Activate the surface to generate hydroxyl groups by either immersing in freshly prepared piranha solution for 15-30 minutes or treating with an oxygen plasma cleaner.
-
Rinse the activated substrate extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Immerse the cleaned and activated substrate in the this compound solution in a moisture-free environment (e.g., under a nitrogen atmosphere).
-
Incubate for 2-4 hours at room temperature or 30-60 minutes at 60-80°C.
-
Rinse the substrate with the anhydrous solvent to remove excess silane.
-
-
Curing:
-
Dry the functionalized substrate under a stream of nitrogen.
-
Cure the substrate in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Store the methyltetrazine-functionalized surface in a dry, inert atmosphere.
-
-
Part B: Bioorthogonal Ligation
-
Materials:
-
Methyltetrazine-functionalized substrate (from Part A)
-
TCO-modified biomolecule of interest
-
Phosphate-buffered saline (PBS) or other suitable biological buffer (pH 6.5-7.5)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
-
Procedure:
-
Blocking: Incubate the methyltetrazine-functionalized substrate with a blocking buffer for 30-60 minutes at room temperature to minimize non-specific binding.
-
Washing: Rinse the substrate with washing buffer.
-
Bioconjugation: Incubate the substrate with a solution of the TCO-modified biomolecule in a suitable buffer. The concentration and incubation time should be optimized for the specific application (a typical starting point is 1-10 µM for 1-2 hours at room temperature).
-
Final Washing: Remove the biomolecule solution and wash the substrate extensively with washing buffer to remove any unbound biomolecules. Rinse with deionized water.
-
The biomolecule-immobilized surface is now ready for downstream applications.
-
Conclusion
This compound is a powerful and versatile reagent that facilitates the convergence of material science and biology. Its unique properties enable the straightforward and efficient functionalization of silica-based surfaces for the specific and stable immobilization of biomolecules. The detailed protocols and characterization data provided in this guide are intended to support researchers in harnessing the full potential of this innovative chemical tool for a wide array of applications in drug development, diagnostics, and fundamental biological research.
References
- 1. Methyltetrazine-PEG-silane | AxisPharm [axispharm.com]
- 2. Interfacial Modification of Silica Surfaces Through -Isocanatopropyl Triethoxy Silane--Amine Coupling Reactions | NIST [nist.gov]
- 3. CN105541897A - Preparation method of 3-isocyanatopropyltrimethoxysilane - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, CAS 2353410-01-0 | AxisPharm [axispharm.com]
Unraveling the Dual-Action Mechanism of Methyltetrazine-PEG5-triethoxysilane: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the mechanism of action, experimental protocols, and applications of Methyltetrazine-PEG5-triethoxysilane, a key reagent in bioconjugation and surface modification.
This document provides an in-depth exploration of this compound, a heterobifunctional molecule meticulously designed for advanced applications in drug development, diagnostics, and materials science. Its unique architecture, featuring a methyltetrazine moiety at one end and a triethoxysilane (B36694) group at the other, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) linker, enables a powerful dual-action mechanism that bridges the gap between biological molecules and inorganic surfaces.[1][2]
Core Mechanism of Action: A Tale of Two Chemistries
The functionality of this compound is rooted in two distinct and highly efficient chemical transformations: bioorthogonal ligation via the methyltetrazine group and covalent surface modification through the triethoxysilane anchor.
1. The Bioorthogonal "Click" Reaction of Methyltetrazine:
The methyltetrazine component is the cornerstone of the molecule's utility in biological systems. It participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO) derivatives.[1][2] This reaction is a prime example of "click chemistry," characterized by its exceptional speed, high selectivity, and biocompatibility.[1][3][4]
Key features of the Methyltetrazine-TCO ligation include:
-
Rapid Kinetics: It is one of the fastest bioorthogonal reactions currently known, proceeding efficiently even at low concentrations of reactants.[1][5][6]
-
Bioorthogonality: The reaction is highly specific and does not interfere with or participate in native biochemical processes within complex biological environments.[1][3]
-
Catalyst-Free: The reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[1][7]
-
Stability: The resulting dihydropyridazine (B8628806) linkage is highly stable, ensuring a robust connection between the tagged molecules.[5][7]
This bioorthogonal reaction is central to applications such as cell and tissue imaging and the targeted delivery of therapeutics.[1]
2. Surface Modification via Triethoxysilane:
The triethoxysilane group provides a robust method for covalently attaching the entire molecule to a variety of inorganic substrates, such as glass, silica, and metal oxides, which possess surface hydroxyl groups (-OH).[8][9] The mechanism of surface modification is a two-step process:
-
Hydrolysis: In the presence of water, the three ethoxy groups (-OCH2CH3) of the triethoxysilane moiety undergo hydrolysis to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by either acid or base.[8]
-
Condensation: The newly formed silanol groups can then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). Additionally, adjacent hydrolyzed silane (B1218182) molecules can cross-link with each other, forming a stable monolayer on the surface.[8]
This process allows for the precise engineering of surfaces, imparting them with the bioorthogonal reactivity of the methyltetrazine group.[8]
Quantitative Data Summary
The following table summarizes the key properties of a representative molecule, this compound.
| Property | Value | Reference |
| CAS Number | 2353410-01-0 | [1][10] |
| Molecular Formula | C₂₉H₄₉N₅O₉Si | [1][10] |
| Molecular Weight | 639.81 g/mol | [1][10] |
| Purity | ≥95% | [1][10] |
| Solubility | Soluble in DMSO, DCM, and DMF | [1][10] |
| Storage | Store at -20°C | [1][10] |
Note: Researchers should always verify the specific product information from their supplier, as variations may exist.[1]
Visualizing the Mechanisms
To further elucidate the core mechanisms of this compound, the following diagrams illustrate the key chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyltetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazine-PEG5-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. benchchem.com [benchchem.com]
- 9. Surface modification of ZnO using triethoxysilane-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, CAS 2353410-01-0 | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Solubility and Stability of Methyltetrazine-PEG5-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Methyltetrazine-PEG5-triethoxysilane, a heterobifunctional linker critical for bioconjugation, surface modification, and the development of targeted therapeutics. This document outlines the physicochemical properties that govern its performance in various experimental settings, offers detailed protocols for its handling and use, and presents visual workflows to aid in experimental design.
Core Compound Specifications
This compound is a versatile molecule that incorporates a methyltetrazine moiety for bioorthogonal "click" chemistry, a triethoxysilane (B36694) group for covalent attachment to silica-based surfaces, and a polyethylene (B3416737) glycol (PEG) linker. The PEG linker not only enhances aqueous solubility but also minimizes non-specific binding.[1]
| Property | Value |
| CAS Number | 2353410-01-0 |
| Molecular Formula | C₂₉H₄₉N₅O₉Si |
| Molecular Weight | 639.81 g/mol |
| Purity | ≥95% |
| Storage | Store at -20°C |
Section 1: Solubility Profile
The solubility of this compound is a critical parameter for its effective use in various applications, from surface functionalization to bioconjugation in aqueous buffers. While precise quantitative solubility data in the public domain is limited, a qualitative understanding can be derived from its structural components and available supplier information.
Qualitative Solubility
The presence of the hydrophilic PEG5 linker significantly enhances the aqueous solubility of the molecule.[1][2] However, the parent compound is expected to exhibit good solubility in a range of common organic solvents.[3]
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Water | Enhanced solubility due to the PEG5 linker |
It is important to note that without the hydrophilic PEG linker, the solubility of a methyltetrazine-triethoxysilane (B6290155) compound in polar solvents would likely be considerably lower.[3]
Experimental Protocol for Determining Solubility
For applications requiring precise concentrations, the following general protocol, adapted for a hydrophobic organic compound, can be used to determine the solubility of this compound in a specific solvent.[3]
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest
-
Vials with tight-fitting caps
-
Shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. An excess of solid material should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a rotator in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a standard curve from the data of the standard solutions and determine the concentration of the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Section 2: Stability Profile
The stability of this compound is governed by the chemical reactivity of its two key functional moieties: the triethoxysilane group and the methyltetrazine ring.[4]
Stability of the Triethoxysilane Moiety
The triethoxysilane group is susceptible to hydrolysis and condensation, particularly in aqueous environments.[4]
-
Hydrolysis: In the presence of water, the ethoxy groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. This reaction is influenced by pH, with acidic conditions generally accelerating the rate of hydrolysis.[5]
-
Condensation: The newly formed silanol groups can then condense with other silanols to form stable siloxane bonds (Si-O-Si) or with hydroxyl groups on a surface to form a covalent linkage.[4] Basic conditions tend to promote the condensation reaction.
| Condition | Effect on Triethoxysilane Moiety |
| Acidic pH | Accelerates the rate of hydrolysis.[5] |
| Basic pH | Promotes the condensation of silanol groups. |
| Water | Essential for hydrolysis; excess water can lead to self-condensation. |
| Inert Atmosphere | Recommended for storage and handling to minimize premature hydrolysis. |
Stability of the Methyltetrazine Moiety
The methyltetrazine ring is relatively stable but can be susceptible to degradation under certain conditions.
-
pH: The stability of the tetrazine ring can be pH-dependent.[4]
-
Nucleophiles: The presence of strong nucleophiles can lead to the degradation of the tetrazine ring.[4]
-
Substituents: The stability of the tetrazine ring is influenced by its substituents. Electron-donating groups, such as the methyl group in this compound, generally enhance the stability compared to unsubstituted tetrazines.[6]
Experimental Protocol for Assessing Tetrazine Stability
The stability of the methyltetrazine moiety can be assessed by monitoring its characteristic absorbance over time in a relevant buffer.
Objective: To determine the stability of the methyltetrazine moiety in an aqueous buffer at a specific temperature.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
UV-Vis Spectrophotometer or plate reader
-
Temperature-controlled incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the DMSO stock solution in the desired aqueous buffer to a final concentration where the absorbance is within the linear range of the spectrophotometer. It is advisable to keep the final DMSO concentration low (e.g., <1%) to minimize its effect on stability.
-
Incubation: Incubate the working solution at a constant temperature (e.g., 37°C).
-
Absorbance Measurement: At regular time intervals, measure the absorbance of the solution at the λmax of the methyltetrazine (typically in the range of 515-540 nm).
-
Data Analysis: Plot the percentage of remaining tetrazine (calculated from the absorbance values relative to the initial reading) against time. This data can be used to determine the half-life (t₁/₂) and degradation rate of the tetrazine moiety under the tested conditions.
Section 3: Visualizing Key Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and chemical processes involving this compound.
Caption: Workflow for surface functionalization and bioconjugation.
Caption: Hydrolysis and condensation of the triethoxysilane moiety.
Caption: Workflow for experimental solubility determination.
References
Hydrolysis of Triethoxysilane Groups in Aqueous Solution: A Technical Guide
This technical guide provides a comprehensive overview of the hydrolysis of triethoxysilane (B36694) groups in aqueous solutions, a fundamental process in surface modification, sol-gel chemistry, and materials science. The document is intended for researchers, scientists, and drug development professionals who utilize silane (B1218182) chemistry for surface functionalization and material synthesis.
The Chemistry of Triethoxysilane Hydrolysis and Condensation
The surface modification process with triethoxysilanes involves two primary chemical reactions: hydrolysis and condensation. These reactions are influenced by several factors, including pH, water availability, solvent, temperature, and the specific organofunctional group on the silane.
Hydrolysis
The initial step is the hydrolysis of the ethoxy groups (-OCH2CH3) on the silicon atom, which are replaced by hydroxyl groups (-OH) in the presence of water. This reaction produces reactive silanol (B1196071) groups (Si-OH) and ethanol (B145695) as a byproduct.[1] The hydrolysis proceeds in a stepwise manner, leading to the formation of partially and fully hydrolyzed silane species.
Condensation
Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:
-
Surface Condensation: The silanol groups of the hydrolyzed triethoxysilane react with hydroxyl groups present on a substrate surface (e.g., silica (B1680970), glass) to form stable siloxane bonds (Si-O-Surface). This is the crucial step for covalently attaching the silane to the surface.
-
Self-Condensation (Polymerization): Hydrolyzed silane molecules can also react with each other to form a cross-linked polysiloxane network. The extent of this self-condensation can influence the thickness and morphology of the resulting film.
The overall process, from hydrolysis to surface and self-condensation, results in the formation of a durable and functional silane layer.
Factors Influencing Hydrolysis and Condensation
Precise control over the silanization process requires a thorough understanding of the factors that influence the kinetics of hydrolysis and condensation.
| Factor | Effect on Hydrolysis and Condensation |
| pH | Strongly influences the rates of both hydrolysis and condensation. Acidic conditions (pH < 7) generally accelerate hydrolysis, while basic conditions (pH > 7) promote condensation. The isoelectric point of silica is around pH 2-3, where the rates of both reactions are at a minimum.[1] |
| Water Concentration | A stoichiometric amount of water is required for complete hydrolysis. Excess water can lead to increased self-condensation in the bulk solution, while insufficient water will result in incomplete hydrolysis.[2] |
| Solvent | The choice of solvent affects the solubility of the silane and the availability of water. Anhydrous organic solvents like toluene (B28343) are often used to control the amount of water and minimize bulk polymerization. The presence of ethanol, a byproduct of the reaction, can delay the hydrolysis reaction.[3] |
| Temperature | Increasing the temperature generally increases the rates of both hydrolysis and condensation.[1] |
| Silane Concentration | Higher concentrations can lead to the formation of thicker, multilayer films due to increased self-condensation. |
| Organofunctional Group (R) | The nature of the non-hydrolyzable organic group on the silane can influence the reaction kinetics through steric and electronic effects. |
Quantitative Data on Hydrolysis Rates
The rate of hydrolysis is significantly dependent on the reaction conditions. The following tables summarize the general effects and provide some specific examples from the literature.
Table 1: General Influence of pH on Hydrolysis and Condensation Rates
| pH | Hydrolysis Rate | Condensation Rate | Remarks |
| Acidic (pH < 4) | Fast | Slow | Promotes the formation of stable silanols.[1] |
| Near Neutral (pH 6-8) | Very Slow | Slow | The reaction is generally very slow without a catalyst.[1] |
| Alkaline (pH > 9) | Fast | Very Fast | Rapidly forms condensed structures.[1] |
Table 2: Hydrolysis and Condensation Rate Constants for Tetramethoxysilane under Acidic Conditions *
| Reaction | Rate Constant (mol⁻¹ min⁻¹) |
| Hydrolysis | 0.2[4] |
| Water-producing condensation | 0.006[4] |
| Methanol-producing condensation | 0.001[4] |
| Note: While this data is for a trimethoxysilane, it illustrates the relative rates of hydrolysis and condensation, with hydrolysis being significantly faster under acidic conditions.[4] |
Table 3: Summary of Kinetic Data for Various Alkoxy Silane Coupling Agents in Acidic Ethanol/Water Solution
| Silane | Silane Disappearance Time | Time to Max T1 Intensity | Max T1 Intensity | Time to Max T2 Intensity | Max T2 Intensity | Time to Max T3 Intensity | Max T3 Intensity |
| APES | 4 h | 1 h | 33% | 2 h | 55% | 1 h | 19% (28%) |
| APMS | 10 min | 20 min | 35% | 1 h | 66% | 20 min | 45% (43%) |
| DAMS | 20 min | 10 min | 56% | 30 min | 65% | 20 min | 59% (47%) |
| TAMS | 1 h | 10 min | 55% | 1 h | 75% | 4 h | 50% (52%) |
| MRPMS | 1 h | 1 h | 98% | 48 h | 70% | 8 h | 22% (22%) |
| T1, T2, and T3 represent silicon atoms with one, two, and three siloxane bridges, respectively. Data extracted from a study by M.-C. V. et al. (2011).[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of triethoxysilane hydrolysis.
General Protocol for Hydrolysis of Triethoxysilane
Objective: To prepare a hydrolyzed solution of a triethoxysilane for subsequent surface modification or analysis.
Materials:
-
Triethoxysilane (e.g., (3-aminopropyl)triethoxysilane - APTES)
-
Ethanol (or other suitable co-solvent)[2]
-
Deionized water[2]
-
Acid catalyst (e.g., acetic acid or hydrochloric acid)[2]
-
pH meter[2]
-
Reaction vessel with a magnetic stirrer[2]
Methodology:
-
Preparation of Reaction Solutions: Prepare a series of reaction mixtures in an ethanol/water co-solvent system with varying water concentrations (e.g., 10% to 100% by weight).[2]
-
For each mixture, add a specific amount of the triethoxysilane to achieve the desired final concentration (e.g., 1-5% by volume).[2]
-
pH Adjustment: Adjust the pH of each solution to a desired acidic level (e.g., pH 4) using a suitable acid catalyst.[2]
-
Reaction: Maintain the reaction mixtures at a constant temperature (e.g., 25°C) with continuous stirring.[2]
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture for analysis.[2]
Monitoring Hydrolysis by Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the progress of the hydrolysis reaction by observing changes in the infrared spectra.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Hydrolyzing triethoxysilane solution
Procedure for In-situ Monitoring:
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.
-
Sample Introduction: Introduce the triethoxysilane solution onto the ATR crystal.
-
Data Acquisition: Acquire spectra at regular time intervals to monitor the reaction.
-
Data Analysis: Analyze the changes in peak intensities over time. The disappearance of bands corresponding to Si-O-CH2CH3 and the appearance of bands for Si-OH and Si-O-Si groups indicate the progression of hydrolysis and condensation.[2]
Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantitatively follow the hydrolysis and condensation reactions by identifying and quantifying the different silicon species.
Materials:
-
NMR spectrometer (e.g., Varian Unity 400 or Mercury 400)[5]
-
NMR tubes[6]
-
Deuterated solvent (if necessary for locking)
Procedure:
-
Sample Preparation: The kinetic studies can be carried out directly in NMR tubes.[6]
-
Data Acquisition: Acquire 1H, 13C, and 29Si NMR spectra of the silane solution at different time points.[6] 29Si NMR is particularly useful for identifying the different silicon species (monomers, dimers, oligomers) and their degree of hydrolysis and condensation.[5]
-
Data Analysis: Integrate the signals corresponding to the different species to determine their relative concentrations over time. This allows for the determination of kinetic parameters for the hydrolysis and condensation reactions.[6][7]
Visualizations
The following diagrams illustrate the key processes and workflows related to triethoxysilane hydrolysis.
Caption: General reaction pathway for triethoxysilane hydrolysis and condensation.
Caption: A typical experimental workflow for studying triethoxysilane hydrolysis.
Caption: Comparison of acid- and base-catalyzed hydrolysis mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 4. scispace.com [scispace.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyltetrazine-PEG5-triethoxysilane (CAS Number 2353410-01-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Methyltetrazine-PEG5-triethoxysilane. This versatile heterobifunctional linker is a key reagent in the fields of bioconjugation, surface modification, and drug development, enabling advanced applications in diagnostics, materials science, and targeted therapeutics.
Core Compound Specifications
This compound is a molecule engineered with two distinct functional ends: a methyltetrazine group for bioorthogonal "click" chemistry and a triethoxysilane (B36694) group for covalent attachment to silica-based surfaces.[1] A polyethylene (B3416737) glycol (PEG) linker enhances solubility and minimizes non-specific binding.[1][2]
| Property | Value |
| CAS Number | 2353410-01-0[1][2][3] |
| Molecular Formula | C₂₉H₄₉N₅O₉Si[1][2][3] |
| Molecular Weight | 639.81 g/mol [1][2][3] |
| Purity | ≥95% or 98%[2][4] |
| Solubility | Soluble in DMSO, DCM, and DMF[1][2][3] |
| Storage | Store at -20°C[1][2][3] |
Note: Some suppliers may list this CAS number for variants with slightly different PEG linker lengths (e.g., PEG4). Users should verify the specific product information from their supplier.[1][4]
The Chemistry of Bioorthogonal Ligation
The utility of this compound is centered on the reactivity of its methyltetrazine group, which participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) derivative.[1] This reaction is a cornerstone of "click chemistry" due to its exceptional speed, selectivity, and biocompatibility.[1][4]
Key Features of the Methyltetrazine-TCO Ligation:
-
High Reaction Kinetics: It is one of the fastest bioorthogonal reactions known.[1]
-
Bioorthogonality: The reaction proceeds efficiently in complex biological media without interfering with native biochemical processes.[1]
-
No Catalyst Required: The reaction does not require a cytotoxic copper catalyst.[1]
-
Stability: The resulting covalent bond is highly stable.[1]
This reaction is central to its application in labeling and immobilizing biomolecules.[1]
Bioorthogonal Ligation Pathway
Applications
This compound is a versatile tool with a range of applications:
-
Surface Functionalization: For the development of biosensors, diagnostic devices, and microfluidics by immobilizing biomolecules onto glass or silica (B1680970) surfaces.[2]
-
Bioconjugation: Enables the precise attachment of biomolecules in controlled reactions.[2]
-
Materials Science: Useful for creating functionalized materials with tailored properties.[2]
-
Targeted Drug Delivery: While this specific molecule is primarily for surface modification, the underlying methyltetrazine-TCO chemistry is extensively used in creating antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[1] It can also be used as a PEG-based PROTAC linker.[5]
Experimental Protocols
Detailed experimental protocols are critical for the successful application of this reagent. Below are representative methodologies for surface functionalization and bioconjugation.
Protocol for Surface Functionalization of Glass or Silica
This protocol describes the general steps for modifying a glass or silica surface with a methyltetrazine-functionalized triethoxysilane.[6]
Materials:
-
Glass or silica substrate
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive.
-
Anhydrous toluene (B28343)
-
This compound
-
Deionized water
-
Nitrogen gas
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the substrate in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a solution of this compound in anhydrous toluene (e.g., 1-2% v/v).
-
Immerse the cleaned and dried substrate in the silanization solution for 1-2 hours at room temperature under an inert atmosphere.
-
-
Washing:
-
Curing:
-
Storage:
-
Store the methyltetrazine-functionalized surface in a dry, inert atmosphere until ready for use.[6]
-
Surface Functionalization Workflow
Protocol for Bioconjugation of a TCO-Modified Protein
This protocol outlines the immobilization of a trans-cyclooctene (TCO)-modified protein onto a methyltetrazine-functionalized surface.[1]
Materials:
-
Methyltetrazine-functionalized substrate
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA or a commercial blocking solution)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Pre-incubation:
-
Wash the methyltetrazine-functionalized substrate with PBS.
-
-
Incubation with TCO-Modified Protein:
-
Prepare a solution of the TCO-modified protein in the reaction buffer.
-
Incubate the functionalized substrate with the protein solution for 1-2 hours at room temperature or 4°C overnight.
-
-
Washing:
-
Remove the protein solution and wash the substrate several times with PBS to remove any unbound protein.
-
-
Blocking (Optional):
-
To prevent non-specific binding in subsequent steps, incubate the substrate with a blocking buffer for 30-60 minutes.
-
-
Final Wash:
-
Wash the substrate with PBS and deionized water.
-
Dry under a stream of nitrogen.
-
Safety and Handling
A multi-layered approach to personal protection is critical when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.[3]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A full-face shield should be worn over safety goggles.[3]
-
Skin and Body Protection: Double gloving with chemical-resistant gloves is recommended. A flame-resistant lab coat is essential.[3]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[3]
Handling:
-
Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible, as organosilanes can be moisture-sensitive.[3]
-
Use clean, dry glassware and syringes for dispensing.[3]
Disposal:
-
Waste should be treated as hazardous. Small residual amounts can be quenched by slowly adding a suitable solvent like isopropanol (B130326) under an inert atmosphere.[3]
Suppliers
A number of chemical suppliers offer this compound. This is not an exhaustive list, and researchers should inquire with their preferred suppliers.
| Supplier |
| AxisPharm[2] |
| BroadPharm[4] |
| BenchChem[1] |
| Creative Biolabs[7] |
| ChemScene |
| Pharmaffiliates[8] |
| Xi'an Qiyue Biological Technology Co., Ltd.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, CAS 2353410-01-0 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyltetrazine-PEG4-triethoxysilane, 2353410-01-0 | BroadPharm [broadpharm.com]
- 5. This compound-西安齐岳生物 [0qy.com]
- 6. benchchem.com [benchchem.com]
- 7. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction with Trans-Cyclooctene (TCO)
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in bioconjugation and drug development, prized for its rapid kinetics and high specificity in complex biological environments.[1] At the forefront of this technology is the reaction between 1,2,4,5-tetrazines (Tz) and trans-cyclooctene (B1233481) (TCO), a dienophile whose inherent ring strain leads to exceptionally fast reaction rates.[2] This guide provides a comprehensive technical overview of the TCO-based IEDDA reaction, including its mechanism, kinetics, experimental protocols, and applications, with a focus on quantitative data and practical implementation.
Core Principles of the TCO-IEDDA Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (tetrazine) and an electron-rich dienophile (TCO).[1] Unlike the conventional Diels-Alder reaction, the IEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3]
The reaction proceeds through a concerted [4+2] cycloaddition, forming an unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the expulsion of nitrogen gas (N₂) and the formation of a stable 1,4-dihydropyridazine product.[4] This dihydropyridazine (B8628806) can further oxidize to a pyridazine.[4] The release of N₂ gas is the sole byproduct of this irreversible reaction.[5]
Several factors influence the reaction kinetics:
-
Electron-Donating/Withdrawing Groups: Electron-withdrawing groups on the tetrazine lower its LUMO energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile raise its HOMO energy, also increasing the reaction rate.[6]
-
Dienophile Strain: The significant ring strain of TCO is a key contributor to its high reactivity. This strain raises the energy of the dienophile's HOMO, facilitating a more rapid reaction with the tetrazine's LUMO. The axial diastereomer of TCO is generally more reactive than the equatorial diastereomer due to greater ring strain.[2][3]
-
Steric Effects: Steric hindrance on either the tetrazine or the TCO can reduce the reaction rate. For example, monosubstituted tetrazines often react faster than their disubstituted counterparts.
-
Solvent: Protic solvents, particularly water, have been shown to accelerate the IEDDA reaction.[3]
Quantitative Data: Reaction Kinetics and Conditions
The selection of the appropriate tetrazine and TCO derivatives is critical for experimental success. The following tables summarize key quantitative data for various TCO-tetrazine pairs under different conditions.
| Tetrazine Derivative | Dienophile | Solvent/Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500[1] |
| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70[1] |
| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 5,300 ± 400[1] |
| 3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 22,000 ± 2,000[1] |
| 3-(aminohexanoic acid)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 30,000 ± 3,000[1] |
| 3-(aminohexanoic acid)-6-methyl- | TCO | PBS, 37°C | 210 ± 20[1] |
| Dipyridal tetrazine | TCO | 9:1 MeOH/water | 2000 ± 400[3][4] |
| Water-soluble dipyridyl-tetrazine | Axial-diastereomer of 5-hydroxy-TCO | Water, 25°C | 80,200[3] |
| Water-soluble dipyridyl-tetrazine | Equatorial-diastereomer of 5-hydroxy-TCO | Water, 25°C | 22,600[3] |
| Water-soluble tetrazine | Water-soluble s-TCO with PEG linker | Water | 3,300,000[3] |
| ATTO-tetrazines | TCO | Aqueous media | up to 1000[7] |
| Hydrogen-substituted tetrazines | TCO | Not specified | up to 30,000[8] |
| Methyl-substituted tetrazines | TCO | Not specified | ~1000[8] |
| Parameter | Condition | Notes |
| Reaction pH | 6 - 9 | Optimal for most bioconjugation reactions in PBS buffer.[5][8] |
| Reaction Temperature | Room Temperature, 4°C, 25°C, or 37°C | Dependent on the specific application and stability of the biomolecules.[7][8] |
| Reaction Time | 10 minutes - 2 hours | Highly dependent on reactant concentrations and rate constants.[8][9] |
Experimental Protocols
This section provides a generalized protocol for protein-protein conjugation using TCO-tetrazine ligation.
Materials:
-
TCO-functionalized Protein A
-
Tetrazine-functionalized Protein B
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins
This protocol describes the initial activation of proteins with TCO and tetrazine moieties using NHS ester chemistry, which targets primary amines (e.g., lysine (B10760008) residues).
-
Protein Preparation:
-
NHS Ester Stock Solution Preparation:
-
Activation of Protein A with TCO:
-
Activation of Protein B with Tetrazine:
-
Quenching and Purification:
Protocol 2: IEDDA Conjugation of TCO- and Tetrazine-Functionalized Proteins
-
Reaction Initiation:
-
Incubation:
-
Monitoring the Reaction (Optional):
-
Purification and Storage:
Visualizations
IEDDA Reaction Mechanism
Caption: The inverse electron demand Diels-Alder (IEDDA) reaction mechanism.
Experimental Workflow for Protein-Protein Conjugation
Caption: A typical workflow for protein-protein conjugation using TCO-tetrazine ligation.
Pre-targeting Strategy for Tumor-Specific Drug Delivery
Caption: The two-step pre-targeting strategy for tumor-specific drug delivery.
Applications in Research and Drug Development
The exceptional kinetics and bioorthogonality of the TCO-IEDDA reaction have led to its widespread adoption in various applications:
-
Bioconjugation: The TCO-tetrazine ligation is extensively used for creating well-defined protein-protein conjugates, antibody-drug conjugates (ADCs), and for attaching probes to biomolecules.[5][11][12]
-
Pre-targeted Imaging and Therapy: This strategy involves administering a TCO-modified antibody that first localizes to a target tissue, followed by a second injection of a tetrazine-labeled imaging agent or therapeutic payload.[13][14][15] This approach enhances the target-to-background ratio and minimizes off-target toxicity.[15][16]
-
Live Cell Imaging: The fast kinetics of the TCO-IEDDA reaction allow for real-time tracking of biomolecules in living cells.[13] Fluorogenic tetrazines that become fluorescent upon reaction with TCO are particularly useful for reducing background signal.[7]
-
Drug Delivery and Release: The TCO-tetrazine reaction can be engineered to trigger the release of a therapeutic agent at a specific site.[17][18] This "click-to-release" strategy enables localized drug activation, improving efficacy and reducing systemic side effects.[17][18]
-
Materials Science: The IEDDA reaction is employed in the synthesis and functionalization of polymeric materials, such as hydrogels for drug delivery and tissue engineering.[19]
Conclusion
The inverse-electron-demand Diels-Alder reaction between trans-cyclooctene and tetrazine stands out as a premier bioorthogonal ligation strategy. Its unparalleled reaction speed, specificity, and biocompatibility have made it an indispensable tool for researchers and drug development professionals. A thorough understanding of the reaction's core principles, kinetics, and experimental considerations, as outlined in this guide, is essential for harnessing its full potential in creating novel bioconjugates, targeted therapeutics, and advanced imaging agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
Methodological & Application
Application Note: Protocol for Surface Functionalization with Methyltetrazine-PEG5-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the functionalization of silica-based surfaces (e.g., glass, silicon) with Methyltetrazine-PEG5-triethoxysilane. This heterobifunctional linker is instrumental in the fields of bioconjugation and surface modification, enabling the covalent attachment of a methyltetrazine moiety to a substrate.[1] The triethoxysilane (B36694) group forms stable siloxane bonds with hydroxylated surfaces, while the methyltetrazine group facilitates rapid and specific bioorthogonal "click" chemistry reactions with molecules containing a trans-cyclooctene (B1233481) (TCO) moiety.[1][2][3] This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is a catalyst-free reaction that proceeds with high efficiency in complex biological media, making it ideal for a wide range of applications including the development of biosensors, diagnostic devices, and platforms for cell and tissue imaging.[1][2][4] The integrated polyethylene (B3416737) glycol (PEG) linker enhances solubility and minimizes non-specific binding of biomolecules to the functionalized surface.[1][2][5]
Core Compound Specifications
A summary of the key specifications for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2353410-01-0 | [1][5] |
| Molecular Formula | C₂₉H₄₉N₅O₉Si | [1][5] |
| Molecular Weight | 639.81 g/mol | [1][5] |
| Purity | ≥95% | [1][5] |
| Solubility | Soluble in DMSO, DCM, and DMF | [1][5] |
| Storage | Store at -20°C, desiccated | [1][5][6] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the surface functionalization of silica-based substrates with this compound, followed by the bioconjugation of a TCO-modified molecule.
Part 1: Substrate Cleaning and Activation
This initial step is crucial for ensuring a high density of reactive hydroxyl groups on the substrate surface, which is essential for efficient silanization.[7]
Materials:
-
Silica-based substrates (e.g., glass slides, silicon wafers)
-
Detergent solution
-
Deionized (DI) water
-
Acetone
-
Ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.[2]
-
Nitrogen gas
Procedure:
-
Thoroughly clean the silica (B1680970) substrate by sonicating in a series of solvents: acetone, ethanol, and deionized water, for 10-15 minutes each.[1]
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups by immersing the substrate in freshly prepared Piranha solution for 15-30 minutes.[1]
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas. For best results, use the activated substrates immediately for silanization.
Part 2: Surface Functionalization with this compound
This protocol details the covalent attachment of the silane (B1218182) to the activated substrate surface.
Materials:
-
Cleaned and activated silica substrates
-
This compound
-
Anhydrous toluene (B28343) or ethanol
-
Nitrogen or argon gas (for creating an inert atmosphere)
Procedure:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.[1]
-
Immerse the cleaned and activated substrate in the silane solution. To prevent polymerization of the silane in the solution, it is recommended to carry out this step under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Incubate for 2-4 hours at room temperature or for 30-60 minutes at 60-80°C.[1][7]
-
Following incubation, rinse the substrate with the anhydrous solvent (toluene or ethanol) to remove any excess silane.[1]
-
Briefly sonicate the substrate (1-2 minutes) in the same solvent to remove any non-covalently bound silane.[1]
-
Dry the functionalized substrate under a stream of nitrogen.[1]
-
To promote the formation of stable siloxane bonds, cure the substrate in an oven at 100-120°C for 30-60 minutes.[2]
-
Store the methyltetrazine-functionalized surface in a dry, inert atmosphere until ready for use.[2]
Part 3: Bioconjugation of TCO-Modified Molecules
This protocol outlines the "click" reaction to immobilize a TCO-modified biomolecule onto the functionalized surface.
Materials:
-
Methyltetrazine-functionalized substrate
-
TCO-modified molecule (e.g., protein, peptide, oligonucleotide)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Blocking buffer (optional, e.g., BSA or casein solution)
Procedure:
-
(Optional) To minimize non-specific binding, incubate the methyltetrazine-functionalized substrate with a blocking buffer for 30-60 minutes.[2]
-
Rinse the substrate with PBS and deionized water, then dry with nitrogen.
-
Prepare a solution of the TCO-modified molecule in PBS at a concentration typically in the µg/mL to mg/mL range (this should be optimized for the specific application).[1]
-
Apply the TCO-molecule solution to the functionalized surface, ensuring complete coverage.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[1]
-
Wash the substrate thoroughly with PBS to remove any unbound molecules.
-
Rinse with deionized water and dry under a stream of nitrogen. The surface is now ready for downstream applications.
Expected Surface Characterization Data
Successful functionalization can be confirmed using various surface analysis techniques. The following table summarizes the expected outcomes.
| Characterization Technique | Bare Substrate | Functionalized Substrate | Reference(s) |
| Water Contact Angle | < 20° | 60° - 80° | [7] |
| X-ray Photoelectron Spectroscopy (XPS) | Si, O | Si, O, C, N | [7] |
| Surface Density of Tetrazine Groups | N/A | 10¹² - 10¹⁴ groups/cm² | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for surface functionalization and bioconjugation.
Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. This compound, CAS 2353410-01-0 | AxisPharm [axispharm.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyltetrazine-PEG5-triethoxysilane for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG5-triethoxysilane is a heterobifunctional linker that serves as a powerful tool for bioconjugation, bridging the fields of bioorthogonal chemistry and material science. This molecule is expertly designed with two key functional groups: a methyltetrazine moiety and a triethoxysilane (B36694) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) linker.[1] The triethoxysilane group allows for the covalent attachment of the linker to silica-based surfaces, such as glass slides, silicon wafers, and nanoparticles.[2] The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal "click" reaction with trans-cyclooctene (B1233481) (TCO) derivatives.[1] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is catalyst-free and proceeds rapidly under physiological conditions, making it ideal for immobilizing biomolecules in various biological applications.[3] The PEG5 linker enhances aqueous solubility and minimizes non-specific binding of biomolecules to the functionalized surface.[1][4]
These properties make this compound a versatile reagent for a wide range of applications, including the development of biosensors, diagnostic devices, functionalized materials, and platforms for studying cellular interactions.[1][5]
Core Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₄₉N₅O₉Si | [1][5] |
| Molecular Weight | 639.81 g/mol | [1][5] |
| CAS Number | 2353410-01-0 | [1][5] |
| Purity | ≥95% | [1][5] |
| Appearance | Red oil | [6] |
| Solubility | Soluble in DMSO, DCM, DMF, Toluene (B28343), Ethanol (B145695) | [1][5] |
| Storage Conditions | Store at -20°C | [1][5] |
| Reactive Groups | Methyltetrazine (reacts with TCO), Triethoxysilane (reacts with hydroxylated surfaces) | [1] |
Key Applications
The unique characteristics of this compound lend it to a variety of applications in research and development:
-
Biosensor and Diagnostic Device Development: The triethoxysilane group enables the stable functionalization of silica-based biosensor surfaces. Subsequent "clicking" of TCO-modified capture probes like antibodies or nucleic acids allows for the creation of highly specific and sensitive diagnostic tools.[1]
-
Live Cell Imaging and Analysis: Surfaces functionalized with this linker can be used to immobilize TCO-labeled cells for real-time imaging and studying cellular processes such as adhesion and migration.[2]
-
Nanoparticle Functionalization: Silica-coated nanoparticles can be functionalized to create targeted drug delivery systems or imaging agents.[7]
-
Materials Science: This linker is used to create materials with tailored surface properties for a variety of applications.[1]
Experimental Protocols
The following are detailed protocols for the use of this compound in surface functionalization and subsequent bioconjugation.
Protocol 1: Surface Functionalization of Glass or Silica (B1680970) Substrates
This protocol details the steps for modifying a glass or silica surface with this compound.
Materials:
-
Glass or silica substrates (e.g., microscope slides, coverslips)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Deionized water
-
Anhydrous toluene or ethanol
-
This compound
-
Nitrogen gas
-
Oven
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with deionized water.
-
Rinse with ethanol and dry under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.[1]
-
Immerse the cleaned and dried substrates in the silane (B1218182) solution in a moisture-free environment (e.g., under a nitrogen atmosphere).
-
Incubate for 2-4 hours at room temperature or 30-60 minutes at 60-80°C.[1]
-
Remove the substrates from the solution and rinse with the anhydrous solvent to remove excess silane.[1]
-
Briefly sonicate the substrates (1-2 minutes) in the same solvent to remove any non-covalently bound silane.[1]
-
-
Curing and Storage:
-
Dry the functionalized substrates under a stream of nitrogen.
-
Cure the substrates in an oven at 100-120°C for 30-60 minutes to form stable siloxane bonds.
-
Store the methyltetrazine-functionalized surfaces in a desiccator or under an inert atmosphere until use.
-
Protocol 2: Bioorthogonal Ligation of a TCO-Modified Biomolecule
This protocol describes the general procedure for conjugating a trans-cyclooctene (TCO)-modified biomolecule to a methyltetrazine-functionalized surface.
Materials:
-
Methyltetrazine-functionalized substrate (from Protocol 1)
-
TCO-modified biomolecule (e.g., protein, antibody, peptide) in a suitable buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., PBS with 1% BSA or a commercial blocking solution)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Deionized water
Procedure:
-
Blocking (Optional but Recommended):
-
Incubate the methyltetrazine-functionalized substrate with a blocking buffer for 30-60 minutes at room temperature to minimize non-specific binding.
-
Rinse the substrate with washing buffer.
-
-
Bioconjugation:
-
Prepare a solution of the TCO-modified biomolecule at a suitable concentration (typically 1-10 µM for proteins) in the appropriate buffer.
-
Apply the biomolecule solution to the functionalized surface.
-
Incubate for 1-2 hours at room temperature. The reaction is typically rapid, and incubation times can be optimized.[1]
-
-
Washing:
-
Remove the biomolecule solution and wash the substrate extensively with washing buffer to remove any unbound biomolecules.
-
Rinse with deionized water.
-
Dry the substrate under a gentle stream of nitrogen.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for surface functionalization and bioconjugation.
Signaling Pathway Diagram: Integrin-Mediated Cell Adhesion
Surfaces functionalized with ligands (e.g., RGD peptides) using this compound can be used to study integrin-mediated cell adhesion and signaling. The following diagram illustrates a simplified integrin signaling pathway.
Caption: Simplified integrin signaling pathway upon cell adhesion.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Covalent Attachment of Biomolecules to Glass Slides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the covalent attachment of biomolecules, such as proteins, antibodies, and nucleic acids, to glass slides. These methods are essential for a wide range of applications, including microarrays, biosensors, and cell adhesion studies. The following sections detail established methods for surface functionalization and subsequent biomolecule immobilization.
Introduction
The immobilization of biomolecules onto solid supports is a critical step in the development of various bioanalytical platforms. Glass slides are a common substrate due to their optical transparency, low intrinsic fluorescence, and well-established surface modification chemistries. Covalent attachment offers significant advantages over passive adsorption, including improved stability, controlled orientation, and reduced non-specific binding, leading to more reliable and reproducible assays.
This guide focuses on two widely used methods for functionalizing glass surfaces: aminosilanization using (3-aminopropyl)triethoxysilane (APTES) and epoxy-silanization. Subsequent covalent immobilization of biomolecules is achieved through the use of crosslinkers such as glutaraldehyde (B144438) or by direct reaction with amine-reactive groups like N-hydroxysuccinimide (NHS) esters.
Data Presentation: Surface Functionalization and Biomolecule Immobilization
The choice of surface chemistry can significantly impact the density and activity of immobilized biomolecules. The following table summarizes typical quantitative data associated with common immobilization strategies.
| Surface Chemistry | Functional Group | Typical Biomolecule | Typical Surface Density | Reference |
| APTES + Glutaraldehyde | Aldehyde | Proteins (e.g., Microtubules) | ~1.4 x 10⁻⁷ g/cm² for streptavidin | [1][2] |
| Epoxy-Silane | Epoxy | Proteins (e.g., BSA, IgG) | Varies with protein orientation | [2] |
| APTES + NHS-ester | Amine | Amine-containing molecules | High immobilization efficiency | [3][4] |
Note: Surface density can be influenced by factors such as the size and concentration of the biomolecule, buffer conditions, and incubation time.
Experimental Workflows and Signaling Pathways
Experimental Workflow: Aminosilanization and Glutaraldehyde Crosslinking
This workflow outlines the steps for functionalizing a glass slide with amine groups using APTES, followed by activation with glutaraldehyde for the covalent attachment of amine-containing biomolecules.
Signaling Pathway: NHS-Ester Chemistry for Covalent Immobilization
This diagram illustrates the chemical reaction pathway for attaching biomolecules to an aminosilanized surface using an NHS-ester crosslinker. The primary amine on the functionalized surface reacts with the NHS ester to form a stable amide bond.
Experimental Protocols
Protocol 1: Aminosilanization of Glass Slides using APTES
This protocol describes the functionalization of glass slides with primary amine groups using (3-aminopropyl)triethoxysilane (APTES).[1][5][6]
Materials:
-
Glass microscope slides
-
2% (v/v) (3-aminopropyl)triethoxysilane (APTES) in anhydrous acetone[5]
-
Anhydrous acetone[5]
-
Deionized (DI) water
-
Staining jars or beakers
-
Oven
Procedure:
-
Cleaning the Slides:
-
Thoroughly clean the glass slides. A common method is to use a piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. [4][7]
-
Alternatively, sonicate the slides in a detergent solution (e.g., 2% Mucasol), followed by extensive rinsing with DI water.[1]
-
-
Drying: Dry the cleaned slides completely in an oven at 110°C.[1]
-
APTES Silanization (in a fume hood):
-
Rinsing:
-
Remove the slides from the APTES solution and rinse them thoroughly with anhydrous acetone to remove excess silane (B1218182).[5][6]
-
-
Curing:
-
Allow the slides to air-dry in a fume hood or bake in an oven at 110°C for 15-30 minutes to cure the silane layer.[1]
-
-
Storage: Store the aminosilanized slides in a desiccator until use.
Protocol 2: Covalent Immobilization of Proteins using Glutaraldehyde
This protocol details the activation of aminosilanized slides with glutaraldehyde and the subsequent immobilization of proteins.[1]
Materials:
-
Aminosilanized glass slides (from Protocol 1)
-
Glutaraldehyde solution (e.g., 2.5% in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution in PBS
-
Blocking buffer (e.g., 1% BSA in PBS or 1 M Tris-HCl, pH 7.4)
-
Staining jars or a humidity chamber
Procedure:
-
Glutaraldehyde Activation:
-
Immerse the aminosilanized slides in a 2.5% glutaraldehyde solution in PBS for 30-60 minutes at room temperature.[1]
-
-
Rinsing:
-
Rinse the slides thoroughly with PBS and then DI water to remove excess glutaraldehyde.
-
-
Protein Immobilization:
-
Prepare a solution of the protein to be immobilized in PBS at the desired concentration (e.g., 0.1-1 mg/mL).
-
Apply the protein solution to the activated slide surface and incubate for 1-2 hours at room temperature in a humidity chamber to prevent drying.
-
-
Rinsing:
-
Wash the slides extensively with PBS to remove non-covalently bound protein.
-
-
Blocking (Optional but Recommended):
-
To prevent non-specific binding in subsequent assays, incubate the slides in a blocking buffer for 30-60 minutes at room temperature.[8]
-
-
Final Rinse and Storage:
-
Rinse the slides one final time with PBS. The slides are now ready for use or can be stored at 4°C in a humidified container for a short period.
-
Protocol 3: Epoxy-Silane Coating of Glass Slides
This protocol describes the functionalization of glass slides with epoxy groups, which can directly react with amine or hydroxyl groups on biomolecules.
Materials:
-
Glass microscope slides
-
(3-Glycidyloxypropyl)trimethoxysilane (GOPS or GPTMS)
-
Anhydrous toluene
-
Triethylamine (B128534) (optional, as a catalyst)
-
Staining jars or beakers
Procedure:
-
Cleaning and Drying: Clean and dry the glass slides as described in Protocol 1.
-
Epoxy-Silanization (in a fume hood):
-
Prepare a 1-2% (v/v) solution of GOPS in anhydrous toluene. A small amount of triethylamine can be added as a catalyst.
-
Immerse the slides in the GOPS solution for 2-4 hours at room temperature or for a shorter time at an elevated temperature (e.g., 1 hour at 80°C).
-
-
Rinsing:
-
Rinse the slides sequentially with toluene, methanol, and finally DI water.
-
-
Curing:
-
Cure the slides in an oven at 110°C for 15-30 minutes.
-
-
Biomolecule Immobilization:
-
Dissolve the biomolecule in an appropriate buffer (a slightly alkaline pH, e.g., pH 8-9, can facilitate the reaction with amines).
-
Incubate the epoxy-coated slide with the biomolecule solution for several hours to overnight at room temperature or 4°C.
-
-
Washing and Blocking:
-
Wash the slides thoroughly with buffer to remove unbound biomolecules.
-
Block any remaining reactive epoxy groups as described in Protocol 2.
-
These protocols provide a foundation for the covalent attachment of biomolecules to glass slides. Optimization of specific parameters such as incubation times, reagent concentrations, and buffer conditions may be necessary depending on the specific biomolecule and application.
References
- 1. Covalent Immobilization of Microtubules on Glass Surfaces for Molecular Motor Force Measurements and Other Single-Molecule Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of protein reactions with surface-bound molecular targets using oblique-incidence reflectivity difference microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step, aid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters and its application to the construction of microarrays for studies of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyltetrazine-PEG5-triethoxysilane in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of nanotechnology and bioorthogonal chemistry has paved the way for highly specific and efficient targeted drug delivery systems. Methyltetrazine-PEG5-triethoxysilane is a key heterobifunctional linker that bridges these two fields. Its triethoxysilane (B36694) group allows for the stable covalent functionalization of silica-based nanoparticles, while the methyltetrazine moiety enables rapid and specific "click" reactions with trans-cyclooctene (B1233481) (TCO) tagged molecules.[1] This system is particularly powerful when combined with metabolic glycoengineering, where cancer cells are metabolically labeled with TCO-modified sialic acids, creating a unique cell-surface target for the drug-loaded, methyltetrazine-functionalized nanoparticles.
This document provides detailed application notes and protocols for the use of this compound in the development of a pre-targeted drug delivery system for cancer therapy. The protocols will cover the synthesis and functionalization of drug-loaded mesoporous silica (B1680970) nanoparticles (MSNs), the metabolic labeling of cancer cells, and the in vitro evaluation of targeted drug delivery and efficacy.
Core Compound Specifications
A summary of the key specifications for this compound is provided in the table below.
| Property | Value |
| CAS Number | 2353410-01-0 |
| Molecular Formula | C₂₉H₄₉N₅O₉Si |
| Molecular Weight | 639.81 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in DMSO, DCM, and DMF |
| Storage | Store at -20°C |
Experimental Protocols
Protocol 1: Synthesis and Functionalization of Doxorubicin-Loaded Mesoporous Silica Nanoparticles (DOX@MSN-Tz)
This protocol details the synthesis of mesoporous silica nanoparticles, loading with the chemotherapeutic drug doxorubicin (B1662922) (DOX), and surface functionalization with this compound.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Ammonia solution (28-30%)
-
Doxorubicin hydrochloride (DOX)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Anhydrous toluene (B28343)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesis of Mesoporous Silica Nanoparticles (MSNs):
-
A modified Stöber method is used for the synthesis of MSNs. Briefly, CTAB is dissolved in a mixture of deionized water and ethanol.
-
Ammonia solution is added to the CTAB solution and stirred vigorously.
-
TEOS is then added dropwise to the solution, and the reaction is allowed to proceed for 2-4 hours at room temperature to form a white precipitate.
-
The nanoparticles are collected by centrifugation, washed with ethanol and deionized water, and dried.
-
To create the mesoporous structure, the CTAB template is removed by calcination or solvent extraction.
-
-
Doxorubicin (DOX) Loading:
-
The synthesized MSNs are dispersed in a solution of DOX in PBS.
-
The mixture is stirred for 24 hours at room temperature in the dark to allow for the loading of DOX into the mesopores of the nanoparticles.
-
The DOX-loaded MSNs (DOX@MSNs) are then collected by centrifugation and washed with PBS to remove any unbound DOX. The loading efficiency is determined by measuring the absorbance of the supernatant.
-
-
Surface Functionalization with Amino Groups:
-
The DOX@MSNs are dispersed in anhydrous toluene.
-
APTES is added to the suspension, and the mixture is refluxed for 12 hours under a nitrogen atmosphere.
-
The resulting amino-functionalized nanoparticles (DOX@MSN-NH₂) are collected by centrifugation, washed with toluene and ethanol, and dried.
-
-
Functionalization with this compound:
-
DOX@MSN-NH₂ are dispersed in anhydrous toluene.
-
A 1-2% (v/v) solution of this compound in anhydrous toluene is added to the nanoparticle suspension.
-
The reaction is carried out for 2-4 hours at room temperature under an inert atmosphere.
-
The final methyltetrazine-functionalized nanoparticles (DOX@MSN-Tz) are collected by centrifugation, washed with toluene and ethanol, and dried under vacuum.
-
Quantitative Data Summary for Nanoparticle Characterization:
| Parameter | Representative Value |
| Nanoparticle Size (DLS) | 100-150 nm |
| Zeta Potential (MSN-NH₂) | +20 to +30 mV |
| Zeta Potential (MSN-Tz) | -5 to -15 mV |
| Doxorubicin Loading Capacity | 5-10% (w/w) |
| Doxorubicin Release at pH 5.0 (24h) | 60-70% |
| Doxorubicin Release at pH 7.4 (24h) | 20-30% |
Protocol 2: Metabolic Labeling of Cancer Cells with TCO-Sialic Acid
This protocol describes the metabolic incorporation of a trans-cyclooctene (TCO) moiety onto the surface of cancer cells via sialic acid biosynthesis.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-(trans-cycloocten-2-yl)oxycarbonyl-mannosamine (Ac₄ManN-TCO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture:
-
Culture the chosen cancer cell line in a T-75 flask until 80-90% confluency.
-
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManN-TCO in DMSO.
-
Add the Ac₄ManN-TCO stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells with the TCO-containing medium for 48-72 hours to allow for metabolic incorporation of the TCO group onto cell surface sialic acids.
-
-
Cell Harvesting:
-
After incubation, wash the cells twice with PBS to remove any unincorporated Ac₄ManN-TCO.
-
Harvest the cells using Trypsin-EDTA and resuspend in fresh culture medium for subsequent experiments.
-
Protocol 3: In Vitro Targeted Drug Delivery and Efficacy Assessment
This protocol details the targeted delivery of DOX@MSN-Tz to TCO-labeled cancer cells and the subsequent evaluation of cellular uptake and cytotoxicity.
Materials:
-
TCO-labeled cancer cells (from Protocol 2)
-
Unlabeled (control) cancer cells
-
DOX@MSN-Tz nanoparticles (from Protocol 1)
-
Complete cell culture medium
-
PBS
-
MTT assay kit
-
Flow cytometer
Procedure:
-
Cellular Uptake Study (Flow Cytometry):
-
Seed both TCO-labeled and unlabeled cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with DOX@MSN-Tz at a concentration of 50-100 µg/mL for 4 hours.
-
After incubation, wash the cells with PBS, harvest them, and resuspend in PBS.
-
Analyze the intracellular doxorubicin fluorescence using a flow cytometer to quantify nanoparticle uptake.
-
-
Cytotoxicity Assay (MTT Assay):
-
Seed both TCO-labeled and unlabeled cells in 96-well plates.
-
Treat the cells with varying concentrations of free DOX and DOX@MSN-Tz for 48 hours.
-
After the treatment period, perform an MTT assay according to the manufacturer's instructions to determine cell viability.
-
Calculate the IC₅₀ values for each treatment group.
-
Quantitative Data Summary for In Vitro Efficacy:
| Cell Line | Treatment | IC₅₀ (µg/mL DOX equivalent) |
| MDA-MB-231 (TCO-labeled) | DOX@MSN-Tz | 1.5 - 2.5 |
| MDA-MB-231 (Unlabeled) | DOX@MSN-Tz | 8.0 - 12.0 |
| MDA-MB-231 | Free DOX | 0.5 - 1.0 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Methyltetrazine-TCO Ligation on a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methyltetrazine-trans-cyclooctene (TCO) ligation is a premier bioorthogonal reaction, enabling the rapid and specific covalent conjugation of molecules in complex environments.[1][2] This reaction, based on an inverse-electron demand Diels-Alder (IEDDA) cycloaddition, is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding efficiently without the need for catalysts that can be cytotoxic.[2][3] The sole byproduct of this ligation is nitrogen gas, rendering it a clean and efficient method for a variety of applications, including live-cell imaging, antibody-drug conjugation, and surface modification for biomolecule immobilization.[2][4][5]
Methyl-substituted tetrazines, in particular, offer a favorable balance of rapid reactivity and enhanced stability in aqueous solutions compared to other tetrazine derivatives, making them well-suited for multi-step procedures in biological and material science applications.[1][6] This document provides a detailed, step-by-step guide for the functionalization of a silica-based substrate with a methyltetrazine-silane reagent followed by the ligation of a TCO-containing molecule.
Quantitative Data Summary
The efficiency of the methyltetrazine-TCO ligation is influenced by the specific reagents and reaction conditions. The following table summarizes key quantitative data for this bioorthogonal reaction.
| Parameter | Value | Conditions | Source |
| Second-Order Rate Constant (k) | ~1000 M⁻¹s⁻¹ to >800 M⁻¹s⁻¹ | Methyl-substituted tetrazines with TCO. | [3][6] |
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO. | [3] | |
| Reaction Temperature | Room Temperature (20-25°C) | Generally sufficient for most applications. | [1] |
| 4°C to 37°C | Can be adjusted to modulate reaction speed. | [3] | |
| Reaction pH | 6.0 - 9.0 | Efficient across a broad pH range in aqueous buffers (e.g., PBS). | [1][4] |
| Reaction Time (Ligation) | 10 - 60 minutes | Typical for room temperature reactions. | [7] |
| 30 - 120 minutes | At 4°C. | [7] | |
| Reactant Stoichiometry | 1.1 to 1.5 molar excess | A slight excess of one reagent is often used to drive the reaction to completion. | [1] |
Experimental Protocols
This section details the necessary protocols for preparing a methyltetrazine-functionalized substrate and subsequently performing the TCO ligation.
Protocol 1: Surface Functionalization with Methyltetrazine-Silane
This protocol describes the covalent attachment of a methyltetrazine-PEG-triethoxysilane reagent to a silica-based substrate (e.g., glass slide, silicon wafer).
Materials:
-
Silica-based substrate
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (Caution: Extremely corrosive)
-
Deionized water
-
Anhydrous toluene (B28343) or ethanol (B145695)
-
Methyltetrazine-PEG-triethoxysilane
-
Nitrogen gas
-
Oven or hot plate
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the substrate in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface. Handle with extreme care in a fume hood with appropriate personal protective equipment. [8][9]
-
Thoroughly rinse the substrate with deionized water and dry it under a stream of nitrogen.[9]
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of Methyltetrazine-PEG-triethoxysilane in anhydrous toluene or ethanol in a moisture-free environment.[9]
-
Immerse the cleaned and activated substrate in the silane (B1218182) solution.[9]
-
Allow the reaction to proceed for 2-4 hours at room temperature or 30-60 minutes at 60-80°C under an inert atmosphere (e.g., nitrogen).[9]
-
-
Washing and Curing:
-
Remove the substrate from the silanization solution and rinse with the anhydrous solvent (toluene or ethanol) to remove unreacted silane.[8][9]
-
Rinse with ethanol and then deionized water.[8]
-
Dry the functionalized substrate under a stream of nitrogen.[8][9]
-
Cure the substrate in an oven at 100-120°C for 30-60 minutes to form stable siloxane bonds.[8][9]
-
-
Storage:
-
Store the methyltetrazine-functionalized substrate in a dry, inert atmosphere.[8]
-
Protocol 2: Methyltetrazine-TCO Ligation on the Functionalized Substrate
This protocol outlines the conjugation of a TCO-modified molecule to the methyltetrazine-functionalized surface.
Materials:
-
Methyltetrazine-functionalized substrate (from Protocol 1)
-
TCO-modified molecule of interest (e.g., protein, peptide, small molecule)
-
Phosphate-Buffered Saline (PBS) or other appropriate reaction buffer (pH 6.0-9.0)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Deionized water
Procedure:
-
Preparation of TCO-Molecule:
-
Dissolve the TCO-modified molecule in the reaction buffer to the desired concentration (typically 1-10 µM).[8]
-
-
(Optional) Blocking:
-
Ligation Reaction:
-
Washing:
-
Storage:
-
The substrate with the successfully ligated molecule can be stored in an appropriate buffer at 4°C for short-term storage or dried for long-term storage, depending on the nature of the conjugated molecule.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for methyltetrazine-TCO ligation on a substrate.
Reaction Mechanism
Caption: Reaction mechanism of methyltetrazine-TCO ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. iris.unict.it [iris.unict.it]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Tailoring Surfaces for Enhanced Performance: Application Notes and Protocols for Functionalized Materials
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the surface properties of materials is a cornerstone of modern materials science, with profound implications for biomedical research and drug development. Surface functionalization allows for the transformation of inert materials into bioactive platforms that can direct cellular behavior, resist nonspecific protein adsorption, and facilitate targeted drug delivery. This document provides detailed application notes and experimental protocols for creating functionalized materials with tailored surface properties, focusing on techniques relevant to researchers in the life sciences.
Data Presentation: Comparative Analysis of Surface Functionalization Techniques
The choice of surface modification technique significantly impacts the resulting surface properties and subsequent biological interactions. The following tables summarize quantitative data from various studies, offering a comparative overview of common functionalization methods.
Table 1: Comparison of Water Contact Angle Before and After Surface Functionalization
| Material Substrate | Functionalization Method | Functional Group/Molecule | Water Contact Angle (°) Before | Water Contact Angle (°) After |
| Gold | Self-Assembled Monolayer (SAM) | -OH terminated alkanethiol | ~90 | <10 |
| Gold | Self-Assembled Monolayer (SAM) | -CH3 terminated alkanethiol | ~90 | ~110 |
| Titanium | Covalent Grafting | Poly(ethylene glycol) (PEG) | ~70 | ~30-50 |
| Polystyrene | Plasma Polymerization | Allylamine (B125299) | ~90 | ~40-60 |
| Silicone | Plasma Treatment & Collagen Coating | Collagen | ~110 | ~30 |
Table 2: Comparison of Protein Adsorption on Functionalized Surfaces
| Surface | Functionalization Method | Adsorbed Protein | Adsorbed Amount (ng/cm²) | Reference Method |
| Gold | Unmodified | Fibrinogen | ~400 | Quartz Crystal Microbalance (QCM) |
| Gold | -OH terminated SAM | Fibrinogen | <10 | Quartz Crystal Microbalance (QCM) |
| Gold | -CH3 terminated SAM | Fibrinogen | ~350 | Quartz Crystal Microbalance (QCM) |
| Titania | Unmodified | Human Serum Albumin (HSA) | High (qualitative) | Localized Surface Plasmon Resonance (LSPR) |
| Silica | Unmodified | Human Serum Albumin (HSA) | High (qualitative) | Localized Surface Plasmon Resonance (LSPR) |
Table 3: Comparison of Cell Adhesion on Functionalized Surfaces
| Substrate | Functionalization Method | Cell Type | Cell Adhesion/Growth |
| Glass | Unmodified | Chinese Hamster Ovary (CHO) | Good |
| Diamond-Like Carbon (DLC) | Oxygen Plasma Treatment | Chinese Hamster Ovary (CHO) | Higher than untreated DLC |
| Diamond-Like Carbon (DLC) | Sulfur Hexafluoride Plasma | Chinese Hamster Ovary (CHO) | Lower than Oxygen Plasma treated DLC |
| Polystyrene | Unmodified | Fibroblasts | Moderate |
| Polystyrene | Plasma-treated (Hydrophilic) | Fibroblasts | Increased |
Experimental Protocols
Detailed methodologies for key surface functionalization techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications and substrates.
Protocol 1: Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces
Objective: To create a highly ordered, functionalized monolayer on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
Thiol solution (1 mM in ethanol (B145695), e.g., 11-mercaptoundecanol for -OH termination or 1-octadecanethiol (B147371) for -CH3 termination)
-
Absolute ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water
-
Nitrogen gas, filtered
-
Clean glass vials with caps
-
Tweezers
Procedure:
-
Substrate Cleaning: a. Under a fume hood, carefully immerse the gold substrate in piranha solution for 1-2 minutes to remove organic contaminants. b. Rinse the substrate thoroughly with copious amounts of DI water. c. Rinse the substrate with absolute ethanol. d. Dry the substrate under a gentle stream of nitrogen gas.
-
SAM Formation: a. Prepare a 1 mM solution of the desired thiol in absolute ethanol in a clean glass vial. b. Immediately immerse the clean, dry gold substrate into the thiol solution. c. Seal the vial to minimize solvent evaporation and contamination. d. Allow the self-assembly process to proceed for 18-24 hours at room temperature.
-
Rinsing and Drying: a. Remove the substrate from the thiol solution using clean tweezers. b. Rinse the substrate thoroughly with absolute ethanol to remove non-chemisorbed thiols. c. Dry the functionalized substrate under a gentle stream of nitrogen gas. d. Store the SAM-coated substrate in a clean, dry environment until further use.
Protocol 2: Covalent Grafting of Poly(ethylene glycol) (PEG) to a Titanium Surface
Objective: To create a protein-resistant PEG layer on a titanium surface to improve its biocompatibility.
Materials:
-
Titanium substrate
-
Acetone
-
Ethanol
-
Deionized (DI) water
-
5 M Sodium Hydroxide (NaOH) solution
-
3-Aminopropyltriethoxysilane (APTES) solution (2% v/v in anhydrous toluene)
-
N-Hydroxysuccinimide-functionalized PEG (NHS-PEG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous toluene (B28343)
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning and Activation: a. Sonciate the titanium substrate in acetone, ethanol, and DI water for 15 minutes each. b. Immerse the cleaned substrate in 5 M NaOH solution at 60°C for 24 hours to generate surface hydroxyl groups. c. Rinse the substrate thoroughly with DI water and dry in an oven at 100°C.
-
Silanization: a. Immerse the activated titanium substrate in a 2% (v/v) APTES solution in anhydrous toluene for 2 hours at room temperature. b. Rinse the substrate with toluene to remove excess silane. c. Cure the silanized substrate in an oven at 110°C for 1 hour. d. Sonciate the substrate in ethanol and DI water to remove any loosely bound silane.
-
PEG Grafting: a. Prepare a solution of NHS-PEG in PBS (pH 7.4) at the desired concentration (e.g., 10 mg/mL). b. Immerse the aminosilanized titanium substrate in the NHS-PEG solution. c. Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation. d. Rinse the PEG-grafted substrate extensively with PBS and then DI water to remove any non-covalently bound PEG. e. Dry the functionalized substrate under a stream of nitrogen.
Protocol 3: Plasma Polymerization of Allylamine for Cell Culture Applications
Objective: To deposit a thin, amine-rich polymer film on a substrate to promote cell adhesion.
Materials:
-
Substrate for cell culture (e.g., polystyrene petri dish, glass coverslip)
-
Allylamine monomer
-
Plasma reactor system (radiofrequency or microwave)
-
Argon gas (or other inert gas)
-
Vacuum pump
Procedure:
-
Substrate Preparation: a. Clean the substrate surface to remove any contaminants. For polystyrene, a rinse with 70% ethanol followed by drying is sufficient. For glass, follow the cleaning procedure in Protocol 1. b. Place the clean, dry substrate into the plasma reactor chamber.
-
Plasma Treatment: a. Evacuate the chamber to a base pressure of <50 mTorr. b. Introduce argon gas at a controlled flow rate to establish a stable pressure (e.g., 100 mTorr). c. Ignite the plasma at a specific power (e.g., 20-50 W) for a short duration (e.g., 1-5 minutes) to further clean and activate the substrate surface. d. Stop the argon flow and evacuate the chamber again.
-
Plasma Polymerization: a. Introduce allylamine vapor into the chamber at a controlled flow rate to reach a working pressure of, for example, 200 mTorr. b. Ignite the plasma at a specific power (e.g., 10-30 W) and for a defined deposition time (e.g., 5-15 minutes). The optimal parameters will depend on the reactor configuration and desired film thickness. c. After the deposition is complete, turn off the plasma and the monomer flow. d. Allow the chamber to return to atmospheric pressure with an inert gas like argon.
-
Post-Deposition: a. Remove the coated substrate from the reactor. b. The surface is now functionalized with primary amine groups and is ready for cell culture experiments. For sterilization, UV irradiation is recommended over autoclaving, which could damage the thin polymer film.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in surface functionalization and the resulting biological interactions.
Caption: A generalized workflow for creating and evaluating functionalized materials.
Spatially Controlled Cell Adhesion Studies Using Methyltetrazine Surfaces: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing methyltetrazine-functionalized surfaces for spatially controlled cell adhesion studies. The core of this technology lies in the highly efficient and bioorthogonal inverse-electron demand Diels-Alder (IEDDA) reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO).[1] By functionalizing a surface with methyltetrazine and introducing cells or biomolecules labeled with TCO, researchers can achieve precise spatial control over cell attachment, enabling a wide range of applications in cell biology, tissue engineering, and drug discovery.
Core Applications
-
Spatially Controlled Cell Adhesion Studies: Investigate the dynamics of cell attachment, spreading, and migration on surfaces patterned with specific TCO-labeled extracellular matrix (ECM) proteins, peptides (e.g., RGD), or antibodies.[1]
-
Live-Cell Patterning: Create defined patterns of immobilized biomolecules to guide cell growth and organization, mimicking in vivo microenvironments for applications in tissue engineering and developmental biology studies.[1]
-
High-Throughput Screening: Functionalize microplate wells for the rapid and efficient immobilization of TCO-tagged cells or proteins, facilitating drug screening and binding assays.[1]
-
Single-Molecule Imaging: Anchor TCO-labeled proteins or other molecules to a glass surface for detailed single-molecule studies.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained from spatially controlled cell adhesion studies on methyltetrazine surfaces. The values presented are illustrative and will vary depending on the cell type, TCO-ligand density, and experimental conditions.
| Surface Functionalization Parameter | Description | Typical Value/Range |
| Methyltetrazine Surface Density | Number of reactive methyltetrazine groups per unit area. | 1-10 pmol/cm² |
| TCO-Ligand Concentration (in solution) | Concentration of TCO-modified protein used for immobilization. | 1-100 µg/mL |
| Immobilization Time | Incubation time for the TCO-ligand to react with the methyltetrazine surface. | 30-60 minutes |
| Cell Adhesion Metric | Description | Illustrative Data (Patterned vs. Non-Patterned) |
| Cell Adherent Count | Number of cells attached per unit area after a defined incubation and washing period. | Patterned: 2500 ± 300 cells/mm² Non-Patterned (Passivated): 50 ± 15 cells/mm² |
| Cell Spreading Area | The average area occupied by an individual adherent cell. | Patterned: 1500 ± 400 µm² Non-Patterned (Passivated): 300 ± 75 µm² (rounded morphology) |
| Adhesion Strength (Shear Stress) | The fluid shear stress required to detach 50% of the adherent cells. | Patterned: 15 ± 3 dyn/cm² Non-Patterned (Passivated): < 2 dyn/cm² |
| Focal Adhesion Density | Number of focal adhesions per cell, visualized by immunostaining for proteins like vinculin or paxillin. | Patterned: 25 ± 8 focal adhesions/cell Non-Patterned (Passivated): Minimal to no defined focal adhesions |
Experimental Protocols
Protocol 1: Functionalization of Glass Surfaces with Methyltetrazine-Triethoxysilane (MTZ-TES)
This protocol details the covalent attachment of a methyltetrazine moiety to glass coverslips or other silica-based surfaces.
Materials:
-
Glass coverslips or silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely Corrosive!)
-
Deionized (DI) water
-
Anhydrous toluene (B28343)
-
Methyltetrazine-triethoxysilane (MTZ-TES) or a PEGylated variant (e.g., Methyltetrazine-PEG5-triethoxysilane)[2]
-
Nitrogen gas
-
Oven
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the glass substrates in freshly prepared Piranha solution for 15-30 minutes in a fume hood. (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment). [2]
-
Carefully remove the substrates and rinse thoroughly with DI water.[2]
-
Dry the substrates under a stream of nitrogen gas.[2]
-
-
Silanization:
-
Prepare a 1% (v/v) solution of MTZ-TES in anhydrous toluene.[1]
-
Immerse the cleaned and dried substrates in the MTZ-TES solution for 2-4 hours at room temperature with gentle agitation.[1] This should be performed in a moisture-free environment.
-
Remove the substrates and rinse with anhydrous toluene to remove unreacted silane.[2]
-
Rinse with ethanol and then DI water.[3]
-
Dry the functionalized substrates under a stream of nitrogen gas.[3]
-
-
Curing:
-
Storage:
-
Store the methyltetrazine-functionalized surfaces in a desiccator or under an inert atmosphere until use.[2]
-
Protocol 2: Spatially Controlled Immobilization of TCO-Labeled Biomolecules
This protocol describes how to create patterns of TCO-labeled biomolecules on the methyltetrazine-functionalized surface. This can be achieved using techniques like microcontact printing or photopatterning.
Materials:
-
Methyltetrazine-functionalized substrates (from Protocol 1)
-
TCO-labeled biomolecule (e.g., TCO-PEG-RGD, TCO-Fibronectin) in a suitable buffer (e.g., PBS, pH 7.4)
-
PDMS stamp for microcontact printing (optional)
-
UV source and photomask for photopatterning (optional)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure (Microcontact Printing Example):
-
PDMS Stamp Inking:
-
Apply a solution of the TCO-labeled biomolecule (typically 10-100 µg/mL in PBS) to the surface of a patterned PDMS stamp.
-
After a brief incubation (1-5 minutes), gently dry the stamp under a stream of nitrogen.
-
-
Printing:
-
Bring the inked PDMS stamp into conformal contact with the methyltetrazine-functionalized surface for 30-60 seconds.
-
Carefully remove the stamp. The TCO-labeled biomolecule is now patterned on the surface.
-
-
Passivation:
-
To prevent non-specific cell adhesion to the non-patterned areas, incubate the entire surface with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Alternatively, for more robust passivation, the non-patterned areas can be backfilled with a protein-resistant polymer like PEG.
-
-
Washing:
-
Gently wash the surface with PBS to remove excess blocking agent. The patterned surface is now ready for cell seeding.
-
Protocol 3: Cell Seeding and Adhesion Analysis
This protocol outlines the steps for seeding cells onto the patterned surfaces and quantifying their adhesion.
Materials:
-
Patterned and passivated substrates (from Protocol 2)
-
Cell culture medium
-
Cells of interest, harvested and resuspended in culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescent phalloidin (B8060827) (for actin staining)
-
DAPI (for nuclear staining)
-
Antibodies against focal adhesion proteins (e.g., anti-vinculin, anti-paxillin) (optional)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place the patterned substrates in a sterile cell culture dish.
-
Seed the cells onto the substrates at a desired density (e.g., 5,000-20,000 cells/cm²).
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a desired period (e.g., 4-24 hours) to allow for adhesion and spreading.
-
-
Washing:
-
Gently wash the substrates with warm PBS to remove non-adherent cells.
-
-
Fixation and Staining:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled phalloidin and DAPI to visualize the actin cytoskeleton and nuclei, respectively. For focal adhesion analysis, incubate with primary and fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Image the stained cells using a fluorescence microscope.
-
Quantify cell adhesion metrics such as cell count, spreading area, and focal adhesion number and size using image analysis software (e.g., ImageJ).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for spatially controlled cell adhesion studies.
Bioorthogonal Ligation on Surface
Caption: Bioorthogonal ligation of a TCO-biomolecule to a methyltetrazine surface.
Integrin-Mediated Signaling Pathway
Caption: Simplified integrin-mediated signaling cascade upon cell adhesion.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Methyltetrazine-PEG5-triethoxysilane and TCO ligation
Technical Support Center: Methyltetrazine-PEG5-triethoxysilane and TCO Ligation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the ligation reaction between this compound and a trans-cyclooctene (B1233481) (TCO)-modified molecule. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the ligation reaction.
| Issue | Possible Causes | Recommended Solutions |
| Low Ligation Yield | 1. Incorrect Stoichiometry: An improper molar ratio of tetrazine to TCO can result in an incomplete reaction.[1] 2. Degradation of Reagents: Tetrazine and TCO reagents can degrade if not stored properly, especially when exposed to light and moisture.[2][3] 3. Suboptimal Solvent: The triethoxysilane (B36694) group is susceptible to hydrolysis in aqueous solutions.[2] Using an incompatible solvent can reduce reaction efficiency. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.[2] | 1. Verify the concentrations of your stock solutions and recalculate the stoichiometry. A slight molar excess (1.1 to 1.5 equivalents) of one reagent can be used to drive the reaction.[1][2] 2. Use fresh reagents and ensure they are stored under the recommended conditions (protected from light and moisture).[2][3] 3. For reactions involving this compound, it is advisable to use anhydrous organic solvents like DMSO or DMF to minimize hydrolysis.[2] 4. Allow the reaction to proceed for a longer duration and monitor its progress.[2] |
| Slow Reaction Rate | 1. Low Reactant Concentrations: The reaction rate is dependent on the concentration of the reactants. 2. Low Temperature: While the reaction can proceed at various temperatures, lower temperatures will slow down the kinetics.[2] 3. Steric Hindrance: Bulky molecules attached to the tetrazine or TCO moieties can sterically hinder the reaction.[3] | 1. Increase the concentration of one or both reactants.[2] 2. Perform the reaction at room temperature (20-25°C) or 37°C to increase the reaction rate.[2] 3. If steric hindrance is suspected, consider using a derivative with a longer PEG spacer to increase the distance between the reactive groups and the bulky molecules.[3] |
| Side Reactions or Impurities | 1. Impure Reactants: The presence of impurities in the starting materials can lead to side reactions.[3] 2. Oxygen Sensitivity: Some molecules may be sensitive to oxygen, leading to oxidation-related side products.[3] | 1. Ensure the purity of your tetrazine and TCO reagents.[3] 2. If you are working with oxygen-sensitive molecules, degassing the reaction buffer can help prevent side reactions.[3] |
| Precipitation of Reactants or Product | 1. Poor Solubility: The reactants or the final conjugate may have poor solubility in the chosen solvent system.[3] | 1. The PEG5 spacer in this compound is designed to improve solubility. However, if precipitation occurs, consider using a small percentage of a compatible organic co-solvent like DMSO or DMF.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the Methyltetrazine-TCO ligation?
A1: The reaction is a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition between the electron-deficient tetrazine and the strained trans-cyclooctene (TCO).[2][4] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas as the only byproduct, driving the reaction to completion.[5] The reaction is catalyst-free, highly specific, and known for its exceptionally fast kinetics.[2]
Q2: What are the main advantages of using the Methyltetrazine-TCO system?
A2: This ligation chemistry offers several key benefits:
-
Biocompatibility: The reaction is catalyst-free, making it suitable for use in sensitive biological systems and in vivo applications.[1][5][6]
-
Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can range from approximately 800 to 30,000 M⁻¹s⁻¹.[2] This allows for efficient labeling even at very low concentrations.[2]
-
High Specificity: The reaction is highly selective and does not cross-react with other functional groups commonly found in biological systems, such as amines and thiols.[5]
-
Stability: Methyl-substituted tetrazines, like the one in your reagent, offer a good balance of stability and reactivity in aqueous media.[2]
Q3: Can I perform this reaction in an aqueous buffer?
A3: While the tetrazine-TCO ligation itself is compatible with aqueous buffers (e.g., PBS, pH 6-9), the triethoxysilane moiety of this compound is prone to hydrolysis in water.[2][5] Therefore, for surface modification applications, it is crucial to perform the initial silanization step in an anhydrous organic solvent. The subsequent ligation with a TCO-modified molecule can then be carried out in an aqueous buffer.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the tetrazine-TCO reaction can be monitored visually by the disappearance of the characteristic pink/red color of the tetrazine. For quantitative analysis, you can use a UV-Vis spectrophotometer to follow the decrease in absorbance of the tetrazine in the 510-550 nm range.[3][7] More detailed analysis can be performed using HPLC or LC-MS to measure the consumption of reactants and the formation of the product.[3]
Q5: What is the optimal stoichiometry for this reaction?
A5: While a 1:1 stoichiometry is the theoretical ratio, it is common practice to use a slight molar excess (e.g., 1.05 to 1.5-fold) of one of the components to ensure the complete consumption of the other, which may be the more precious reagent.[1][8]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for optimizing your reaction conditions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Stoichiometry (TCO:Tetrazine) | 1:1 to 1:1.5 | A slight excess of one reagent can drive the reaction to completion.[2] |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is generally sufficient.[2] |
| pH (for ligation in aqueous buffer) | 6.0 - 9.0 | The ligation is efficient across a broad pH range.[2][5] |
| Solvent for Silanization | Anhydrous DMSO, DMF, Toluene (B28343), or Ethanol | Essential to prevent hydrolysis of the triethoxysilane group.[2][6] |
| Reaction Time for Ligation | 10 - 120 minutes | Typically rapid, but can be optimized based on reactants and concentrations.[1][7][8][9] |
Table 2: Representative Second-Order Rate Constants
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| General Tetrazine-TCO | ~1,000 - 30,000 | Aqueous media[6] |
| Methyl-substituted tetrazines with TCO | ~1,000 | [7] |
| Dipyridal tetrazine and TCO | 2,000 (±400) | [7][10] |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 | [7] |
Experimental Protocols
This section provides a detailed methodology for surface functionalization with this compound and subsequent ligation with a TCO-modified molecule.
Protocol 1: Surface Functionalization of Silica-Based Substrates
Materials:
-
Silica-based substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous toluene or ethanol[6]
-
Piranha solution (handle with extreme caution) or plasma cleaner
-
Nitrogen gas stream
-
Oven
Procedure:
-
Surface Cleaning and Activation:
-
Thoroughly clean the substrate to remove organic contaminants. This can be achieved by immersing the substrate in Piranha solution for 1 hour or by using a plasma cleaner.
-
Caution: Piranha solution is extremely corrosive. Always use appropriate personal protective equipment.
-
Rinse the substrate extensively with deionized water and then with ethanol.
-
Dry the substrate completely under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.[4][6]
-
Immerse the cleaned and activated substrate in the silane (B1218182) solution.
-
Incubate for 2-4 hours at room temperature or for 30-60 minutes at 60-80°C.[6] This should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
-
After incubation, rinse the substrate with the anhydrous solvent to remove excess silane.
-
Briefly sonicate the substrate (1-2 minutes) in the same solvent to remove any non-covalently bound silane.[6]
-
Dry the functionalized substrate under a nitrogen stream.
-
Protocol 2: Ligation of a TCO-Modified Molecule to the Functionalized Surface
Materials:
-
Methyltetrazine-functionalized substrate (from Protocol 1)
-
TCO-modified molecule (e.g., protein, DNA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Washing buffer (e.g., PBS with 0.1% Tween-20)
-
Deionized water
-
Humidified chamber
Procedure:
-
Preparation of TCO-Molecule Solution:
-
Dissolve the TCO-modified molecule in PBS to the desired concentration. The optimal concentration will depend on the specific molecule and should be determined empirically.
-
-
Ligation Reaction:
-
Apply the TCO-molecule solution to the methyltetrazine-functionalized surface, ensuring the entire surface is covered.
-
Place the substrate in a humidified chamber to prevent evaporation.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[4][6] The reaction is typically rapid, so incubation times can be optimized.
-
-
Washing:
-
After incubation, thoroughly wash the substrate with the washing buffer to remove any non-covalently bound molecules.
-
Rinse the substrate with deionized water.
-
-
Drying and Storage:
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The functionalized substrate is now ready for downstream applications.
-
Visualizations
Caption: Experimental workflow for surface functionalization and TCO ligation.
Caption: Signaling pathway of the Methyltetrazine-TCO ligation reaction.
Caption: Troubleshooting logic for low ligation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Methyltetrazine-PEG5-triethoxysilane in Bioconjugation
Welcome to the technical support center for Methyltetrazine-PEG5-triethoxysilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this versatile linker in bioconjugation and surface modification applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It comprises three key components:
-
A methyltetrazine group that rapidly reacts with a trans-cyclooctene (B1233481) (TCO) group in a bioorthogonal "click" chemistry reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2]
-
A polyethylene glycol (PEG5) spacer that enhances solubility in aqueous solutions and minimizes non-specific binding.
-
A triethoxysilane (B36694) group that covalently attaches to hydroxylated surfaces like glass, silica (B1680970), and certain metal oxides.[3]
Its primary applications include the functionalization of surfaces for biosensors, diagnostic devices, and the immobilization of biomolecules for cell adhesion studies and targeted drug delivery research.[4]
Q2: What are the main advantages of the methyltetrazine-TCO ligation system?
The key advantages of this system include:
-
High Reaction Kinetics: It is one of the fastest known bioorthogonal reactions, allowing for efficient conjugation even at low concentrations.[1][4]
-
Biocompatibility: The reaction is catalyst-free, making it suitable for use in sensitive biological systems.[1][4]
-
High Specificity: The methyltetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups found in biological samples.[1]
-
Stability: The resulting covalent bond is highly stable, and methyl-substituted tetrazines offer good stability in aqueous solutions.[1][5]
Q3: What are the signs of this compound degradation?
The methyltetrazine moiety imparts a characteristic pink or reddish color. A loss of this color in the solid form or in solution is a visual indicator of degradation. Functionally, a significant decrease in reactivity towards a TCO-modified molecule is a clear sign of degradation.[6]
Q4: How should I store this compound?
For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. It is advisable to aliquot the solid to prevent repeated warming and cooling of the entire stock. Once in solution, especially in anhydrous organic solvents like DMSO or DMF, it should be used fresh or stored in aliquots at -80°C for up to six months or at -20°C for one month. Avoid repeated freeze-thaw cycles.[6]
Q5: Can the methyltetrazine-TCO reaction be performed in aqueous buffers?
Yes, the ligation reaction itself is compatible with aqueous buffers, typically within a pH range of 6.0-9.0.[1] However, the triethoxysilane group is susceptible to hydrolysis in the presence of water.[1] Therefore, for surface modification, the silanization step should be carried out in an anhydrous organic solvent.[2]
Troubleshooting Guides
Problem 1: Low Yield or No Surface Functionalization
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Incomplete Surface Cleaning and Activation | Ensure thorough cleaning of the silica substrate to remove organic contaminants. Use methods like sonication in solvents (acetone, ethanol) followed by activation with piranha solution or oxygen plasma to generate a high density of surface hydroxyl groups.[2] |
| Hydrolysis of Triethoxysilane | The silanization step must be performed under anhydrous conditions. Use anhydrous solvents (e.g., toluene (B28343) or ethanol) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] The rate of hydrolysis is influenced by pH and is generally slower at neutral pH.[7] |
| Suboptimal Silanization Conditions | Optimize incubation time and temperature. Typical conditions are 2-4 hours at room temperature or 30-60 minutes at 60-80°C.[2] Ensure the concentration of the silane (B1218182) solution is adequate (typically 1-2% v/v).[2] |
| Degradation of this compound | Visually inspect the reagent for loss of its characteristic pink/red color. If degradation is suspected, use a fresh vial of the reagent.[6] |
| Insufficient Curing | After silanization and rinsing, cure the substrate by baking at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.[2] |
Problem 2: Low Bioconjugation Efficiency (Low signal from TCO-modified molecule)
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Inefficient Surface Functionalization | Refer to the troubleshooting guide for "Low Yield or No Surface Functionalization" above. Confirm successful surface modification using analytical techniques like Water Contact Angle (WCA) measurements or X-ray Photoelectron Spectroscopy (XPS).[3] |
| Degradation of the Methyltetrazine Moiety | The tetrazine ring can be susceptible to degradation under certain pH conditions or in the presence of nucleophiles. It is recommended to use freshly prepared functionalized surfaces. Methyltetrazines are generally more stable than other tetrazine derivatives.[5] |
| Issues with the TCO-modified Biomolecule | The trans-cyclooctene (TCO) moiety can isomerize to the less reactive cis-cyclooctene. Long-term storage of TCO-modified molecules is not recommended.[8] Hydrophobic interactions between the TCO group and the biomolecule can also mask its reactivity.[9] |
| Suboptimal Reaction Conditions for Ligation | While the reaction is generally fast, ensure sufficient incubation time (typically 1-2 hours at room temperature). Optimize the concentration of the TCO-modified biomolecule.[2] The reaction is efficient over a broad pH range (6.0-9.0).[1] |
| Steric Hindrance | The PEG5 spacer is designed to minimize steric hindrance, but the accessibility of the methyltetrazine group can be affected by the density of the silane layer. Consider optimizing the silanization conditions. |
Problem 3: High Non-Specific Binding
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Incomplete Surface Passivation | After surface functionalization, use a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) to block any remaining non-specific binding sites on the surface.[2] |
| Hydrophobic Interactions | The PEG5 linker is included to increase hydrophilicity and reduce non-specific hydrophobic interactions. Ensure that the TCO-modified biomolecule is fully dissolved and not aggregated in the reaction buffer. |
| Electrostatic Interactions | The choice of buffer and its ionic strength can influence non-specific binding. Use a buffer with sufficient ionic strength (e.g., PBS) to minimize electrostatic interactions. |
| Insufficient Washing | After the bioconjugation step, perform thorough washing steps to remove any unbound TCO-modified biomolecules. A common washing buffer is PBS with a mild detergent like 0.05% Tween-20 (PBST).[5] |
Experimental Protocols
Protocol 1: Surface Functionalization of Silica Substrates
This protocol outlines the general steps for modifying a silica-based surface (e.g., glass slide, silicon wafer) with this compound.
Materials:
-
Silica-based substrate
-
Acetone, ethanol (B145695) (reagent grade)
-
Deionized water
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) or oxygen plasma cleaner
-
Anhydrous toluene or ethanol
-
This compound
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the silica substrate by sonicating in a series of solvents: acetone, ethanol, and deionized water (10-15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
-
Surface Activation:
-
Activate the surface to generate hydroxyl groups. This can be achieved by either:
-
Piranha solution: Immerse the substrate in freshly prepared piranha solution for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Oxygen plasma: Treat the substrate with oxygen plasma according to the instrument manufacturer's instructions.
-
-
Rinse the activated substrate extensively with deionized water and dry with a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.
-
Immerse the cleaned and activated substrate in the silane solution.
-
Incubate for 2-4 hours at room temperature or 30-60 minutes at 60-80°C. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize water content.[2]
-
After incubation, rinse the substrate with the anhydrous solvent to remove excess silane.
-
Sonicate the substrate briefly (1-2 minutes) in the same solvent to remove any non-covalently bound silane.
-
Dry the functionalized substrate under a stream of nitrogen.
-
-
Curing (Optional but Recommended):
-
Cure the silane layer by baking the substrate at 110°C for 30-60 minutes.[2]
-
-
Storage:
-
Store the functionalized substrates in a desiccator or under an inert atmosphere until use.
-
Protocol 2: Bioconjugation of a TCO-Modified Protein
This protocol describes the immobilization of a trans-cyclooctene (TCO)-modified protein onto a methyltetrazine-functionalized surface.
Materials:
-
Methyltetrazine-functionalized substrate (from Protocol 1)
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Blocking (Optional but Recommended):
-
Incubate the methyltetrazine-functionalized substrate with a blocking buffer for 30-60 minutes to minimize non-specific binding of the protein.[2]
-
Rinse the substrate with PBS and deionized water, then dry with nitrogen.
-
-
Bioconjugation:
-
Prepare a solution of the TCO-modified protein at a suitable concentration (typically in the µg/mL to mg/mL range, to be optimized for the specific protein) in PBS.
-
Apply the protein solution to the functionalized surface, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.[2]
-
-
Washing:
-
After incubation, wash the substrate thoroughly with PBS to remove any unbound protein.
-
Rinse with deionized water.
-
Dry the substrate under a gentle stream of nitrogen.
-
-
Analysis:
-
The successful immobilization can be confirmed by various surface analysis techniques, such as X-ray photoelectron spectroscopy (XPS), contact angle measurements, or by functional assays if the immobilized protein has enzymatic activity or binding properties.[3]
-
Visualizations
Caption: Experimental workflow for surface functionalization and bioconjugation.
Caption: Troubleshooting flowchart for low bioconjugation yield.
Caption: Hydrolysis and condensation of the triethoxysilane group on a surface.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 9. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation During Surface Coating with Silanes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of silane (B1218182) aggregation during surface modification experiments. By ensuring a uniform, monolayer silane coating, you can achieve reproducible and reliable surface functionality for applications ranging from biomolecule immobilization to advanced materials development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is silane aggregation and why is it a problem?
A: Silane aggregation is the process where silane molecules react with each other in solution (self-condensation) before they can bind to the target surface.[1] This premature reaction is driven by the hydrolysis of alkoxy groups on the silane to form reactive silanols (Si-OH), which then condense to form siloxane (Si-O-Si) bonds.[2] Instead of a uniform monolayer covalently bonded to the surface, this results in the deposition of clumps, oligomers, or thick, unstable multilayers.[3][4] These aggregates lead to non-uniform surfaces, poor coating stability, and reduced functional performance.[3]
Q2: My silane solution turned cloudy. What happened and is it still usable?
A: A cloudy or hazy appearance in your silane solution is a clear indicator of extensive hydrolysis and self-condensation, leading to the formation of large polysiloxane aggregates.[5] This is often caused by excessive water in the solvent or from exposure to atmospheric moisture.[6] It is strongly recommended to discard the solution and prepare a fresh batch immediately before use to prevent depositing these aggregates onto your substrate.[3]
Q3: How can I control the hydrolysis and condensation steps to prevent aggregation?
A: Controlling the amount of water in the reaction is the most critical factor. The goal is to have just enough water to allow for hydrolysis and bonding to the surface hydroxyl groups without promoting excessive self-condensation in the solution.[2]
-
Use Anhydrous Solvents: Start with high-purity anhydrous solvents (e.g., toluene (B28343), acetone) to minimize uncontrolled water content.[3]
-
Controlled Environment: Whenever possible, handle silanes and prepare solutions in a low-humidity environment, such as a glove box or under an inert atmosphere (e.g., nitrogen, argon).[7][8]
-
Fresh Reagents: Use fresh silane from a tightly sealed container, as older reagents may have already been exposed to atmospheric moisture.[5]
Q4: My surface coating is patchy and uneven. How can I achieve a uniform monolayer?
A: A patchy coating is often a result of either surface contamination or silane aggregation in the solution.[3]
-
Rigorous Substrate Cleaning: The substrate surface must be scrupulously clean and free of organic contaminants.[3][5] Implement a thorough cleaning protocol using methods like sonication in solvents (acetone, ethanol), piranha solution etching, or oxygen plasma treatment.[9][10]
-
Surface Activation: A high density of surface hydroxyl (-OH) groups is essential for the silane to react with the substrate.[10] Activating the surface with oxygen plasma, UV/Ozone, or acid/base treatments can increase the number of these reactive sites.[5]
-
Optimize Silane Concentration: An excessively high silane concentration promotes self-condensation.[4] Typical concentrations range from 1-5% (v/v), but it is often best to start at a lower concentration (e.g., 1%) and optimize from there.[3][11]
-
Consider Vapor-Phase Deposition: This method minimizes aggregation in solution by exposing the substrate to silane vapor, where the reaction is primarily driven by the trace water adsorbed on the surface itself.[12][13][14] Vapor-phase deposition is known to produce smoother, more uniform monolayers.[4][15]
Q5: How does the choice of solvent affect the coating process?
A: The solvent plays a key role in silane solubility and reaction kinetics. Non-polar anhydrous solvents like toluene or cyclohexane (B81311) are often preferred because they limit the amount of water available for premature hydrolysis.[16][17] Some protocols use alcohol-based systems (e.g., ethanol (B145695)/water mixtures), but the water content and pH must be carefully controlled to balance hydrolysis and condensation rates.[7][18] The ability of the solvent to disperse the silane effectively is also crucial for achieving a uniform coating.[19]
Q6: What techniques can I use to verify the quality of my silane coating?
A: Several surface analysis techniques can confirm the presence and quality of the silane layer:
-
Water Contact Angle Measurement: A successful silanization will alter the surface energy. For example, coating a hydrophilic glass surface with an alkylsilane will result in a significant increase in the water contact angle, indicating a more hydrophobic surface.[9]
-
X-ray Photoelectron Spectroscopy (XPS): This technique can determine the elemental composition and thickness of the coating, confirming the presence of silicon and other elements from the silane.[11]
-
Atomic Force Microscopy (AFM): AFM can be used to assess the surface topography and roughness. A smooth, uniform surface suggests a monolayer, while the presence of large features indicates aggregation.[12]
-
Ellipsometry: This method can precisely measure the thickness of the silane layer, which is useful for verifying monolayer formation.[16]
Data & Parameters Summary
For successful silanization, several parameters must be optimized. The table below provides typical starting ranges for common solution-phase deposition processes.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Substrate Cleaning | Piranha etch, O₂ Plasma, RCA clean | Essential for removing organic contaminants and ensuring a uniformly reactive surface.[3] |
| Surface Activation | O₂ Plasma, UV/Ozone, Acid/Base wash | Increases the density of surface hydroxyl (-OH) groups, which are the binding sites for silanes.[5] |
| Silane Concentration | 0.5% - 5% (v/v) in solvent | Higher concentrations can lead to aggregation and multilayer formation.[3] Start with ~1% and optimize.[20] |
| Solvent Choice | Anhydrous Toluene, Ethanol, Acetone | Anhydrous solvents are critical to control the water content and prevent premature hydrolysis.[3][19] |
| Water Content | Minimal / Controlled | Water is required for hydrolysis but excess water drives aggregation. For aqueous-based methods, pH control is critical.[21] |
| Reaction Time | 15 minutes - 2 hours | Prolonged times can lead to the deposition of physisorbed multilayers.[3] Shorter times are often sufficient. |
| Curing / Annealing | 80 - 120 °C for 1 - 4 hours | Post-deposition baking removes residual solvent/water and promotes the formation of stable covalent bonds with the surface.[16] |
Key Experimental Protocols
Protocol 1: Controlled Solution-Phase Silanization (APTES on Glass)
This protocol is designed to form an amine-functionalized surface on glass or silica (B1680970) substrates while minimizing aggregation.
-
Substrate Cleaning & Activation:
-
Sonicate glass slides in acetone, followed by ethanol, for 15 minutes each.[9]
-
Rinse thoroughly with deionized (DI) water.[9]
-
For rigorous cleaning, immerse slides in piranha solution (3:1 H₂SO₄:H₂O₂) for 30-60 minutes in a fume hood. (Caution: Piranha solution is extremely corrosive) .[5]
-
Rinse copiously with DI water and dry under a stream of nitrogen.[16]
-
Activate the surface by treating with oxygen plasma (e.g., 300 W for 5 minutes) to maximize surface hydroxyl groups.[9]
-
Immediately before silanization, bake the slides at 120°C for 2 hours and cool in a desiccator to remove adsorbed water.[22]
-
-
Silanization Reaction:
-
Work in a low-humidity environment (e.g., glove box or fume hood with inert gas flow).
-
Prepare a fresh 1% (v/v) solution of (3-Aminopropyl)triethoxysilane (APTES) in anhydrous toluene.[16]
-
Immerse the cleaned, activated, and dried substrates in the APTES solution for 30-60 minutes at room temperature.[16]
-
-
Post-Reaction Rinsing and Curing:
-
Remove substrates and rinse by sonicating briefly (1-2 minutes) in fresh anhydrous toluene to remove physisorbed silane.[16][22]
-
Perform a final rinse with ethanol.[16]
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 110-120°C for 1-2 hours to complete the covalent bond formation.[22][23]
-
Protocol 2: Vapor-Phase Silanization
Vapor-phase deposition is highly effective for producing uniform monolayers and is less prone to aggregation issues.[14][24]
-
Substrate Preparation:
-
Clean and activate the substrates as described in Protocol 1, Step 1. A thoroughly cleaned and activated surface is critical.
-
-
Vapor Deposition Setup:
-
Place the cleaned substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open vial containing 100-200 µL of the desired silane (e.g., APTES) inside the chamber, ensuring it will not spill.
-
Evacuate the chamber to a low pressure (e.g., <1 Torr). The silane will evaporate, creating a vapor that fills the chamber.
-
-
Reaction and Curing:
-
Leave the substrates exposed to the silane vapor for 2-12 hours at room temperature.
-
After the reaction, vent the chamber with an inert gas (e.g., nitrogen).
-
(Optional) Rinse the substrates with an anhydrous solvent like toluene or ethanol to remove any loosely bound molecules.
-
Cure the substrates in an oven at 110-120°C for at least 1 hour to stabilize the layer.
-
Visualizations
Silanization Reaction Pathways
Caption: Desired surface reaction vs. undesirable aggregation pathway.
Troubleshooting Workflow for Poor Silane Coatings
Caption: A logical workflow for diagnosing and solving common silanization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. uychem.com [uychem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. rsc.org [rsc.org]
- 17. Solvent effects on bonding organo-silane to silica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 19. advanceseng.com [advanceseng.com]
- 20. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 21. pcimag.com [pcimag.com]
- 22. benchchem.com [benchchem.com]
- 23. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Methyltetrazine Click Chemistry Efficiency
Welcome to the technical support center for methyltetrazine click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of methyltetrazine click chemistry?
A1: Methyltetrazine click chemistry is a bioorthogonal reaction based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. It involves the rapid and specific reaction between an electron-deficient methyltetrazine (MeTz) moiety and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][][3] This reaction is characterized by its exceptional speed and selectivity, allowing for precise molecular conjugation in complex biological environments without interfering with native biochemical processes.[4] A key advantage is that it proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1][5] The reaction releases nitrogen gas (N₂) as the sole byproduct, which drives the reaction to completion.[6][7]
Q2: What are the advantages of using a methyl-substituted tetrazine?
A2: The methyl group on the tetrazine ring provides a crucial balance between reactivity and stability.[4][6] While more electron-withdrawing substituents can increase the reaction rate, they often decrease the stability of the tetrazine in aqueous environments.[4][8] The electron-donating methyl group enhances the molecule's stability, making methyltetrazine a preferred reagent for many bioconjugation applications that require a robust and reliable component.[4][6]
Q3: My methyltetrazine-TCO reaction is slow or showing low yield. What are the possible causes and solutions?
A3: Several factors can contribute to a slow or low-yielding reaction. Here is a troubleshooting guide:
| Possible Cause | Solution |
| Degraded Reagents | The methyltetrazine moiety is susceptible to hydrolysis, especially when exposed to moisture.[1] The trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene.[1] Ensure proper storage of both reagents, typically at -20°C or -80°C, desiccated, and protected from light.[1] Always allow vials to equilibrate to room temperature before opening to prevent condensation.[1] Prepare fresh stock solutions in anhydrous solvents like DMSO or DMF.[1] |
| Suboptimal Stoichiometry | An incorrect molar ratio of methyltetrazine to TCO can lead to an incomplete reaction.[9] A slight molar excess (typically 1.5 to 5-fold) of one reagent is often recommended to drive the reaction to completion.[5][10] The optimal ratio may need to be determined empirically for your specific system.[9] |
| Low Reactant Concentration | The reaction rate is dependent on the concentration of both the methyltetrazine and the TCO. If concentrations are too low, the reaction will proceed slowly. If possible, increase the concentration of one or both reactants.[6] |
| Suboptimal Temperature | While the reaction is typically fast at room temperature (20-25°C), lower temperatures will slow down the kinetics.[1][6] If your biomolecules are stable at higher temperatures, consider performing the reaction at 37°C to increase the rate.[1][6] |
| Solvent Issues | The choice of solvent can influence reaction kinetics.[11] For molecules with limited aqueous solubility, using organic co-solvents like DMSO or DMF can be beneficial.[6] However, ensure the final concentration of the organic solvent is compatible with your biomolecules. |
| Steric Hindrance | If the reactive moieties on your molecules are sterically hindered, it can impede the reaction.[6] If possible, consider redesigning linkers to increase the distance between the reactive group and the bulk of the molecule. |
| Incorrect pH | The methyltetrazine-TCO ligation is efficient across a broad pH range (typically 6.0-9.0).[6][9] However, the stability of your biomolecules and the reactivity of other functional groups (e.g., NHS esters used for labeling) are pH-dependent. Ensure the pH of your reaction buffer is optimal for all components in your system. |
Troubleshooting Guide
Problem: No or Poor Conjugation
This is a common issue that can often be resolved by systematically evaluating your reagents and reaction conditions.
-
Verify Reagent Integrity:
-
Methyltetrazine: The characteristic pink/red color of the tetrazine solution fading is a primary indicator of degradation.[12] You can monitor the reaction progress spectrophotometrically by observing the decrease in absorbance around 510-550 nm.[1][7]
-
TCO: Confirm the integrity of your TCO-functionalized molecule using analytical methods such as mass spectrometry or NMR if possible.[1]
-
-
Optimize Reaction Parameters:
-
Stoichiometry: Titrate the molar ratio of your methyltetrazine and TCO reagents to find the optimal balance for your specific molecules.
-
Concentration: If feasible, increase the concentration of your reactants.
-
Temperature and Time: Incubate at room temperature or 37°C and extend the reaction time, monitoring the progress.[6]
-
Quantitative Data
The reaction kinetics of methyltetrazine with TCO are among the fastest in bioorthogonal chemistry. The rate constants are influenced by the specific structures of the reactants and the reaction conditions.
| Reactants | Second-Order Rate Constant (k in M⁻¹s⁻¹) | Conditions |
| Methyl-substituted tetrazines with TCO | ~1,000 | Not specified |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 | Not specified |
| Dipyridal tetrazine with TCO | 2,000 (±400) | 9:1 MeOH:water |
| General TCO-tetrazine ligation | 1 - 1 x 10⁶ | General range |
Note: The reaction rates can vary significantly based on the specific dienophile and tetrazine derivative used.[13]
Experimental Protocols
Protocol 1: General Two-Step Protein Bioconjugation
This protocol describes the labeling of a protein with methyltetrazine and its subsequent reaction with a TCO-functionalized molecule.
Step 1: Protein Modification with Methyltetrazine
-
Reagent Preparation:
-
Activation and Conjugation:
-
Quenching and Purification:
Step 2: Click Reaction with a TCO-Containing Molecule
-
Reagent Preparation:
-
Dissolve your TCO-containing molecule in a compatible solvent (e.g., DMSO).[5]
-
-
Click Reaction:
-
Final Purification:
-
If necessary, purify the final conjugate to remove any excess TCO-containing molecule using an appropriate method such as SEC or dialysis.[14]
-
Visualizations
Caption: Workflow for a two-step bioconjugation using methyltetrazine.
Caption: Logical workflow for troubleshooting low yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
Technical Support Center: Troubleshooting Low Reaction Yield in Silanization Protocols
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during silanization. Below are troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues leading to low reaction yields and inconsistent surface modifications.
Troubleshooting Guide
Problem 1: Poor or No Surface Modification (Low Silane (B1218182) Coverage)
Symptom: The surface remains hydrophilic after silanization, as indicated by a low water contact angle, or surface analysis (e.g., XPS, AFM) shows little to no presence of the silane layer.
| Potential Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Thoroughly clean the substrate to remove organic contaminants. Common methods include sonication in solvents like acetone (B3395972) and ethanol (B145695), or treatment with piranha solution.[1][2] Ensure a final rinse with deionized water and complete drying before silanization.[1][3][4] |
| Insufficient Surface Hydroxylation | The substrate must have a sufficient density of hydroxyl (-OH) groups for the silane to react.[1][2] Activate the surface using methods like oxygen plasma treatment, UV/Ozone cleaning, or acid/base treatments (e.g., boiling in water).[1][5][6][7] |
| Inactive/Degraded Silane Reagent | Silane reagents are sensitive to moisture and can degrade over time.[8][9][10][11][12] Use a fresh bottle of silane, store it under an inert atmosphere (e.g., nitrogen or argon), and ensure it is tightly sealed.[1][13] Consider purchasing smaller quantities to maintain freshness. |
| Incorrect Silane Concentration | A low silane concentration can lead to incomplete surface coverage.[1][14][15] Conversely, an excessively high concentration can cause polymerization in the solution, leading to the deposition of unstable multilayers.[1][3] A typical starting concentration is 0.5% to 2% (v/v) in a suitable solvent.[14] |
| Inappropriate Solvent | The solvent must be anhydrous for most silanization reactions to prevent premature hydrolysis and polymerization of the silane in solution.[7][16] Toluene (B28343) is a commonly used anhydrous solvent.[3][13] For reactions requiring controlled hydrolysis, a mixture of alcohol and a small amount of water is used.[17] |
| Suboptimal Reaction Time or Temperature | Insufficient reaction time may not allow for complete surface coverage.[7] Reaction times can range from a few minutes to several hours.[3][17] Temperature also plays a role, with some protocols using room temperature while others require elevated temperatures to drive the reaction.[3][18][19] |
| Improper Curing | After silane deposition, a curing step is often necessary to form a stable siloxane network through covalent bonding and to remove residual water.[7][13] Curing is typically done by heating in an oven (e.g., 110-120°C).[17][19] |
Problem 2: Non-Uniform Silane Coating (Patches or Streaks)
Symptom: The surface exhibits uneven wetting properties, or characterization techniques like AFM reveal an inconsistent, patchy silane layer.
| Potential Cause | Recommended Solution |
| Uneven Surface Cleaning or Activation | Ensure the entire substrate surface is uniformly exposed to cleaning and activation agents. For plasma treatment, the sample should be in a region of uniform plasma density.[1] |
| Silane Polymerization in Solution | Premature hydrolysis and self-condensation of the silane in the bulk solution can lead to the deposition of aggregates on the surface.[1][4][5] Prepare the silane solution immediately before use and minimize its exposure to atmospheric moisture.[1] |
| Contaminated Silane Solution | Particulates or impurities in the silane solution can deposit on the substrate. Filtering the silane solution before use may be necessary.[1] |
| Inconsistent Application Method | The method of application (e.g., dipping, spraying, vapor deposition) can impact uniformity. For dip coating, ensure smooth and controlled immersion and withdrawal of the substrate.[1] |
| High Humidity | High ambient humidity can cause premature hydrolysis of the silane, leading to polymerization in the solution before it can bond to the surface.[7][20] Perform the reaction in a controlled low-humidity environment, such as a glove box or under a nitrogen atmosphere.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in a silanization protocol? A1: The most crucial step is thorough surface preparation.[1] The substrate must be meticulously cleaned to remove all organic and particulate contaminants, and then activated to ensure a high density of surface hydroxyl groups, which are the reactive sites for silane attachment.[1][2][8]
Q2: How does water affect the silanization process? A2: Water plays a dual role in silanization. A small, controlled amount of water is necessary to hydrolyze the alkoxy groups on the silane molecules, forming reactive silanol (B1196071) groups that can then condense with the hydroxyl groups on the substrate surface.[4][5][8][21][22] However, excessive water or uncontrolled exposure to moisture can lead to premature and extensive polymerization of the silane in solution, resulting in the formation of aggregates and a non-uniform, unstable coating.[4][5][7]
Q3: How can I tell if my silane reagent has gone bad? A3: Visual inspection may reveal cloudiness or precipitates in the silane solution, indicating polymerization. However, the absence of these signs does not guarantee activity. The most reliable way to check is to perform the silanization on a test substrate and measure the water contact angle. A significant increase in hydrophobicity (for alkylsilanes) suggests the reagent is active. For critical applications, it is always best to use a fresh, unopened bottle of silane.
Q4: What is the purpose of the curing step after silanization? A4: The curing step, typically involving heating, serves two main purposes. First, it promotes the formation of stable, covalent siloxane (Si-O-Si) bonds between adjacent silane molecules and with the substrate surface.[7] Second, it helps to drive off any residual water and solvent from the surface, leading to a more durable and stable coating.[13]
Q5: Can I reuse a silanization solution? A5: It is generally not recommended to reuse a silanization solution. Once the silane is mixed with a solvent, especially one containing water, it begins to hydrolyze and self-condense. Reusing the solution can lead to inconsistent results and the deposition of polymerized silane aggregates.[1] For reproducible results, always prepare a fresh solution immediately before each use.
Experimental Protocols
Protocol 1: Solution-Phase Silanization of Glass Slides with APTES
This protocol describes a common method for functionalizing glass surfaces with (3-Aminopropyl)triethoxysilane (APTES) from a solution.
Materials:
-
Glass microscope slides
-
Acetone
-
Ethanol
-
Deionized (DI) water
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Nitrogen gas
-
Oven
Methodology:
-
Substrate Cleaning:
-
Immerse the glass slides in acetone and sonicate for 15 minutes.[2]
-
Transfer the slides to ethanol and sonicate for another 15 minutes.[2]
-
Rinse the slides thoroughly with DI water.[2]
-
For rigorous cleaning, a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for 10-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). [1][2]
-
Dry the cleaned slides under a stream of nitrogen gas.[2]
-
-
Surface Activation (Optional but Recommended):
-
Silanization:
-
Rinsing and Curing:
Protocol 2: Vapor-Phase Silanization of Silicon Wafers
This protocol is suitable for creating a uniform monolayer of silane on a silicon wafer and is particularly useful for volatile silanes.[14][23]
Materials:
-
Cleaned silicon wafers
-
Volatile silane (e.g., trichlorosilane)
-
Vacuum desiccator
-
Small aluminum foil cap
-
Hot plate
Methodology:
-
Preparation:
-
Vapor Deposition:
-
Curing:
Visual Guides
Caption: A flowchart for troubleshooting common issues leading to low silanization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of silica silanization by 3-aminopropyltriethoxysilane. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. dakenchem.com [dakenchem.com]
- 9. Silane Complex | Multi-Functional Coupling Agent Blend [hs-silanes.com]
- 10. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 11. uychem.com [uychem.com]
- 12. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. zmsilane.com [zmsilane.com]
- 16. researchgate.net [researchgate.net]
- 17. gelest.com [gelest.com]
- 18. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. zmsilane.com [zmsilane.com]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. hms.harvard.edu [hms.harvard.edu]
Effect of pH and temperature on Methyltetrazine-PEG5-triethoxysilane stability
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG5-triethoxysilane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, with a focus on the effects of pH and temperature on its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It comprises three key components:
-
A methyltetrazine group, which is highly reactive towards trans-cyclooctene (B1233481) (TCO) derivatives in a bioorthogonal "click chemistry" reaction.
-
A polyethylene glycol (PEG) spacer (PEG5), which enhances hydrophilicity, reduces non-specific binding, and provides a flexible linkage.[1]
-
A triethoxysilane (B36694) group, which can form stable covalent bonds with hydroxylated surfaces such as glass, silica (B1680970), and metal oxides.
This unique combination of functionalities makes it an invaluable tool for a variety of applications, including the immobilization of biomolecules on surfaces for biosensor development, the creation of targeted drug delivery systems, and the functionalization of materials for tissue engineering.[1]
Q2: How does pH affect the stability of the triethoxysilane group?
A2: The stability of the triethoxysilane group is highly dependent on pH due to its hydrolysis and subsequent condensation.[2]
-
Hydrolysis: The conversion of ethoxy groups to silanol (B1196071) (-Si-OH) groups is catalyzed by both acid and base. The rate of hydrolysis is slowest at neutral pH.[2][3] Acidic conditions (pH 4-5) are often used to promote controlled hydrolysis before surface deposition.[3]
-
Condensation: The formation of siloxane bonds (-Si-O-Si-) between silanol groups is favored under basic conditions.[3]
-
Stability of Silanols: Hydrolyzed silanols are most stable in the pH range of 4 to 5.[3]
Q3: What is the impact of pH on the stability of the methyltetrazine moiety?
A3: The stability of the tetrazine ring is also influenced by pH. While the methyl group on the tetrazine ring generally enhances its stability, extreme pH conditions can lead to degradation.[4][5] Some tetrazine derivatives have been observed to decompose at pH 8.5.[6] For applications in biological systems, it is crucial to consider the stability at physiological pH (around 7.4).
Q4: How does temperature influence the stability of this compound?
A4: Temperature can affect all three components of the molecule:
-
Triethoxysilane: Higher temperatures generally accelerate both the hydrolysis and condensation rates of the silane (B1218182).
-
PEG Linker: The PEG chain can be susceptible to thermal degradation, especially at elevated temperatures.[7]
-
Methyltetrazine: The reactivity of the tetrazine in the click reaction is temperature-dependent. While higher temperatures can increase the reaction rate, they may also accelerate degradation pathways.
Q5: What are the optimal storage conditions for this compound?
A5: To ensure the long-term stability and performance of this compound, it should be stored at -20°C in a dry environment.[8][9] It is crucial to protect it from moisture to prevent premature hydrolysis of the triethoxysilane group.[10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Solution |
| Poor or no surface modification | Inactive silane reagent: The triethoxysilane group may have hydrolyzed due to exposure to moisture during storage. | Use a fresh vial of the reagent. Ensure proper storage conditions (-20°C, dry).[11] |
| Inadequate surface preparation: The substrate surface may not have a sufficient density of hydroxyl groups for the silane to react. | Thoroughly clean the substrate to remove organic contaminants. For glass or silica surfaces, use an activation method like piranha solution or oxygen plasma treatment to generate hydroxyl groups.[11] | |
| Non-uniform or patchy coating | Premature condensation of silane: The silane may have polymerized in solution before binding to the surface, which can be exacerbated by inappropriate pH. | Prepare the silanization solution immediately before use. Adjust the pH of the solution to 4-5 to promote controlled hydrolysis while minimizing self-condensation.[3][11] |
| Uneven application: The method of applying the silane solution may not be uniform. | Ensure the entire surface is evenly exposed to the silane solution. For dip-coating, ensure smooth immersion and withdrawal of the substrate.[11] | |
| Low biomolecule immobilization efficiency | Degraded methyltetrazine: The tetrazine ring may have degraded due to exposure to incompatible pH or prolonged incubation at elevated temperatures. | Verify the stability of the methyltetrazine under your experimental conditions. Use buffers with a pH known to be compatible with tetrazines (ideally between 6 and 8). Minimize incubation times at elevated temperatures. |
| Steric hindrance: The PEG linker, while providing flexibility, might not be long enough to overcome steric hindrance from a dense surface coating or a large biomolecule. | Optimize the concentration of the silane solution to achieve a less dense surface monolayer. Consider using a linker with a longer PEG chain if steric hindrance is a persistent issue. |
Quantitative Stability Data
Table 1: Hydrolysis Rate of Analogous Triethoxysilanes
| Silane | pH | Temperature (°C) | Solvent | Hydrolysis Rate Constant (k, min⁻¹) |
| 3-Aminopropyltriethoxysilane (APTES) | 4 | 25 | Ethanol (B145695)/Water | ~0.03 |
| 3-Aminopropyltriethoxysilane (APTES) | 7 | 25 | Ethanol/Water | Very low |
| 3-Aminopropyltriethoxysilane (APTES) | 10 | 25 | Ethanol/Water | ~0.05 |
| Vinyltriethoxysilane | 4 | 25 | Ethanol/Water | ~0.01 |
Note: Data is compiled from various sources studying similar alkoxysilanes and should be used as a general guide. Actual rates for this compound may vary.
Table 2: Stability of Analogous Methyltetrazine Derivatives in Aqueous Buffer
| Compound | pH | Temperature (°C) | Buffer | Half-life (t₁/₂) |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | 7.4 | 37 | PBS | > 24 hours |
| 3-methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 7.4 | 37 | PBS | ~ 12 hours |
Note: Stability is highly dependent on the substituent on the tetrazine ring. The data presented is for illustrative purposes. The PEG-silane substituent will influence the stability of the methyltetrazine core.
Experimental Protocols
Protocol 1: General Procedure for Surface Functionalization with this compound
This protocol outlines the basic steps for modifying a glass or silica surface.
Workflow for Surface Functionalization
Caption: Workflow for surface modification with this compound.
Materials:
-
This compound
-
Anhydrous ethanol
-
Deionized water
-
Acetic acid (or other suitable acid for pH adjustment)
-
Substrate (e.g., glass slides, silicon wafers)
-
Cleaning and activation reagents (e.g., piranha solution, isopropanol (B130326), acetone)
Procedure:
-
Substrate Cleaning and Activation: a. Thoroughly clean the substrate by sonicating in isopropanol and then acetone (B3395972) for 15 minutes each. b. For silica-based substrates, activate the surface by immersing in piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. c. Rinse the substrate extensively with deionized water and dry under a stream of nitrogen gas.
-
Silanization: a. Prepare a 1% (v/v) solution of this compound in a 95:5 (v/v) ethanol:water mixture. b. Adjust the pH of the solution to 4-5 using acetic acid. c. Immediately immerse the cleaned and activated substrate in the silane solution. d. Incubate for 2 hours at room temperature with gentle agitation.
-
Post-Treatment: a. Remove the substrate from the silane solution and rinse thoroughly with ethanol to remove any unbound silane. b. Cure the coated substrate by baking in an oven at 110°C for 30-60 minutes to promote covalent bond formation. c. Store the functionalized substrate in a dry, inert atmosphere.
Protocol 2: Assessing the Stability of this compound in Solution
This protocol describes a method to evaluate the stability of the compound in different aqueous buffers using UV-Vis spectroscopy to monitor the tetrazine concentration.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of the methyltetrazine moiety.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of desired pH values (e.g., acetate, phosphate, borate)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: a. Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO. b. Prepare a series of aqueous buffers at the desired pH values and pre-equilibrate them to the desired temperatures. c. Dilute the stock solution into each buffer to a final concentration suitable for UV-Vis analysis (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Incubation and Measurement: a. Incubate the samples at the respective temperatures. b. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of each sample, focusing on the characteristic absorbance peak of the methyltetrazine around 520-530 nm.[12][13]
-
Data Analysis: a. Plot the absorbance at the λmax versus time for each condition. b. Assuming first-order degradation kinetics, calculate the half-life (t₁/₂) of the methyltetrazine moiety under each condition.
This technical support center provides a foundational understanding of the stability of this compound and practical guidance for its application. For critical applications, it is recommended to perform stability studies under your specific experimental conditions.
References
- 1. Methyltetrazine-PEG-silane | AxisPharm [axispharm.com]
- 2. How to store the solution after hydrolyzing the silane coupling agent? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyltetrazine-PEG5-amine HCl salt | BroadPharm [broadpharm.com]
- 5. m-PEG-methyltetrazine, MW 5,000 | BroadPharm [broadpharm.com]
- 6. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methyltetrazine-PEG4-triethoxysilane, 2353410-01-0 | BroadPharm [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. uychem.com [uychem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Avoiding hydrolysis of Methyltetrazine-PEG5-triethoxysilane during storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the storage and handling of Methyltetrazine-PEG5-triethoxysilane, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a heterobifunctional linker molecule. It consists of three key parts:
-
Methyltetrazine: A reactive group that participates in very fast and specific bioorthogonal "click" chemistry reactions with trans-cyclooctene (B1233481) (TCO) derivatives.
-
Triethoxysilane (B36694): A functional group that can form stable covalent bonds with surfaces rich in hydroxyl groups, such as glass, silica, and other metal oxides.
-
PEG5 linker: A polyethylene (B3416737) glycol spacer that enhances the molecule's solubility, particularly in aqueous solutions, and helps to minimize non-specific binding.
Q2: Why is hydrolysis a concern for this compound?
The triethoxysilane moiety of the molecule is highly susceptible to hydrolysis in the presence of water. This reaction converts the ethoxy groups (-OCH₂CH₃) into silanol (B1196071) groups (-OH). While this is a necessary step for the molecule to react with a surface, uncontrolled hydrolysis during storage can lead to self-condensation and polymerization of the silane (B1218182) molecules, forming inactive oligomers and aggregates. This will significantly reduce the efficiency of your surface modification experiments.
Q3: What are the ideal storage conditions to prevent hydrolysis?
To maximize the shelf-life of this compound, it should be stored under the following conditions:
-
Temperature: Store at -20°C.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.
-
Container: Keep in a tightly sealed vial.
-
Light: Protect from light.
Q4: I need to use the reagent multiple times. What is the best way to handle it to avoid degradation?
When using the reagent, it is crucial to minimize its exposure to atmospheric moisture. It is recommended to:
-
Allow the vial to warm to room temperature before opening to prevent condensation of moisture inside.
-
Use a syringe to pierce the septum of the vial to withdraw the required amount of the compound, while maintaining a positive pressure of an inert gas like argon or nitrogen.
-
If the container does not have a septum, briefly open it in a dry environment (like a glove box or under a stream of inert gas), quickly take the amount needed, and then purge the vial with inert gas before tightly resealing.
-
For frequent use, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere.
Q5: Can I store this compound in solution?
Prolonged storage in solution is generally not recommended. If you need to prepare a stock solution, use a high-purity, anhydrous organic solvent such as Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), or Dimethylformamide (DMF). Prepare the solution fresh for each experiment if possible. If you must store a stock solution, keep it at -20°C under an inert atmosphere and use it as quickly as possible. Avoid aqueous-based solutions for storage.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of reagent activity (poor surface modification) | Hydrolysis and self-condensation of the triethoxysilane group due to improper storage or handling. | 1. Review your storage and handling procedures. Ensure the compound is stored at -20°C under a dry, inert atmosphere. 2. Perform a quality control check on the reagent (see Experimental Protocols section). 3. Use a fresh vial of the reagent if significant degradation is suspected. |
| Degradation of the methyltetrazine moiety. | 1. While methyltetrazines are relatively stable, prolonged exposure to harsh pH conditions or nucleophiles can cause degradation. 2. Ensure that any solvents or reagents used with the compound are free from contaminants. | |
| Formation of precipitates in the stock solution | The compound has hydrolyzed and formed insoluble polysiloxane networks. | 1. Discard the stock solution. 2. Prepare a fresh stock solution in a high-purity, anhydrous solvent immediately before use. |
| Inconsistent experimental results | Partial hydrolysis of the reagent, leading to variable amounts of active compound. | 1. Implement stricter handling procedures to minimize moisture exposure. 2. Aliquot the reagent upon receipt to avoid repeated opening of the main vial. |
Data on Stability and Hydrolysis
Table 1: Factors Influencing the Hydrolysis Rate of Triethoxysilanes
| Factor | Effect | Comments |
| pH | Hydrolysis is catalyzed by both acid and base. The rate is slowest at a near-neutral pH. | Acidic conditions (pH < 7) generally accelerate hydrolysis, while basic conditions (pH > 7) strongly promote the subsequent condensation of silanol groups.[1][2] |
| Water Concentration | A stoichiometric amount of water is required for complete hydrolysis. | Excess water can lead to increased self-condensation in solution. |
| Temperature | Higher temperatures increase the rate of hydrolysis. | Storing the compound at -20°C significantly slows down the degradation process. |
| Solvent | Anhydrous organic solvents are preferred to control the amount of water and minimize premature hydrolysis. | Common solvents for this compound include DMSO, DCM, and DMF.[3][4] |
Table 2: Stability of Methyl-Tetrazine Derivatives in Aqueous Media
| Tetrazine Derivative | Conditions | Stability |
| Methyl-tetrazine (Me-Tz) | DMEM with 10% FBS at 37°C | > 92% remaining after 12 hours; ~63% remaining after 48 hours.[5][6] |
| Pyridyl-tetrazine (Py-Tz) | DMEM with 10% FBS at 37°C | < 13% remaining after 48 hours.[5][6] |
| H-tetrazine (H-Tz) | DMEM with 10% FBS at 37°C | < 13% remaining after 48 hours.[5][6] |
Experimental Protocols
Post-Storage Quality Control Check
This protocol provides a method to assess the integrity of both the triethoxysilane and methyltetrazine functionalities of this compound after a period of storage.
1. Assessment of Triethoxysilane Integrity via ¹H NMR Spectroscopy
-
Objective: To detect the presence of ethoxy groups and the absence of significant ethanol (B145695), a byproduct of hydrolysis.
-
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer
-
-
Procedure:
-
Dissolve a small amount (1-5 mg) of the this compound in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Look for the characteristic signals of the ethoxy groups: a triplet at approximately 1.2 ppm (CH₃) and a quartet at approximately 3.8 ppm (CH₂).
-
The presence of a triplet at ~1.25 ppm and a quartet at ~3.7 ppm for ethanol would indicate hydrolysis. Compare the integration of the ethanol signals to the ethoxy signals of the silane to estimate the degree of hydrolysis. A pristine sample should show minimal to no ethanol signals.
-
-
2. Assessment of Methyltetrazine Activity via UV-Vis Spectroscopy and Click Reaction
-
Objective: To confirm the reactivity of the methyltetrazine group through its characteristic reaction with a trans-cyclooctene (TCO) derivative.
-
Materials:
-
This compound sample
-
A TCO-containing molecule (e.g., TCO-PEG4-amine)
-
Anhydrous DMSO
-
UV-Vis spectrophotometer and cuvettes
-
-
Procedure:
-
Prepare a stock solution of your this compound in anhydrous DMSO (e.g., 1 mM).
-
Prepare a stock solution of the TCO-containing molecule in anhydrous DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution to a suitable concentration for UV-Vis analysis (e.g., 50 µM) and record its absorbance spectrum. The tetrazine should have a characteristic absorbance peak around 520-540 nm.
-
To the diluted this compound solution in the cuvette, add an excess of the TCO-containing molecule (e.g., 5-10 equivalents).
-
Mix well and monitor the disappearance of the tetrazine absorbance peak over time. The reaction is typically very fast and should go to completion within minutes at room temperature.
-
Analysis: A significant and rapid decrease in the absorbance at 520-540 nm upon addition of the TCO derivative confirms the activity of the methyltetrazine moiety.
-
Visualizations
Caption: The hydrolysis pathway of this compound.
Caption: Recommended workflow for storing and handling the reagent.
Caption: Workflow for the post-storage quality control check.
References
Best practices for handling and storing anhydrous solvents for silanization
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and storing anhydrous solvents for successful silanization experiments.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous solvents crucial for silanization?
Anhydrous solvents are critical in silanization to prevent the premature hydrolysis and self-condensation of silane (B1218182) reagents in the solution.[1] Water molecules can react with the silane's reactive groups (e.g., alkoxysilanes), leading to the formation of siloxane polymers in the solution rather than on the desired substrate surface.[2] This premature polymerization can result in the deposition of aggregates and non-uniform, unstable multilayers instead of a uniform monolayer.[2][3][4] The use of anhydrous solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) helps to control the reaction at the substrate interface, leading to a more ordered and stable silane layer.[5][6]
Q2: What are the most commonly recommended anhydrous solvents for silanization?
Toluene and tetrahydrofuran (THF) are frequently recommended anhydrous solvents for silanization reactions.[5][6] Other solvents such as dichloromethane (B109758) (DCM) and acetonitrile (B52724) can also be used, provided they are thoroughly dried.[7][8] The choice of solvent can depend on the specific silane being used and the nature of the substrate.[9] For instance, polar silanes may favor polar aprotic solvents like DMF or THF.[8]
Q3: How can I ensure my "anhydrous" solvent is actually dry enough for my experiment?
Commercially available anhydrous solvents may still contain trace amounts of water that can be detrimental to sensitive silanization reactions. The most reliable method to determine the water content is through Karl Fischer titration, which can detect water levels down to parts per million (ppm).[10] For many applications, drying the solvent over activated molecular sieves (typically 3Å) for 48-72 hours is an effective way to ensure a very low water content.[7][11]
Q4: What are the best practices for storing anhydrous solvents to maintain their quality?
To maintain their anhydrous nature, solvents should be stored in tightly sealed containers with a cap that provides an excellent moisture barrier.[12][13] It is highly recommended to store the solvent under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.[14][15] For long-term storage, especially after the container has been opened, using a septum-sealed bottle and transferring the solvent via a syringe or cannula under an inert gas blanket is best practice.[13][15] Some reactive silanes may also require refrigeration (0 to 5°C).[12]
Q5: For how long can I store an opened bottle of anhydrous solvent?
Once opened, the shelf life of an anhydrous solvent can be limited as it is susceptible to contamination from atmospheric moisture each time the bottle is opened.[14][13] While there is no definitive timeframe, it is best to use the solvent as quickly as possible.[12] For sensitive applications, it is advisable to purchase smaller quantities to ensure the freshness of the silane.[3] If a solution of silane in an anhydrous solvent is prepared, it should ideally be used immediately.[2]
Troubleshooting Guide
This guide addresses common issues encountered during silanization that may be related to solvent handling and storage.
Problem 1: Poor or no silanization (surface remains hydrophilic).
| Possible Cause | Solution |
| Contaminated or "wet" anhydrous solvent | Even trace amounts of water can deactivate the silane reagent through premature hydrolysis.[3] Dry the solvent over activated 3Å molecular sieves for at least 48 hours before use.[11] For highly sensitive reactions, consider using a freshly opened bottle of anhydrous solvent or distilling the solvent over a suitable drying agent.[7] |
| Inactive silane reagent | Silane reagents can degrade upon exposure to moisture.[3] Use a fresh bottle of silane or one that has been properly stored under an inert atmosphere.[3] |
| Insufficient surface hydroxylation | The substrate surface needs a sufficient density of hydroxyl (-OH) groups for the silane to react.[3] Activate the surface using methods like oxygen plasma treatment, UV/Ozone cleaning, or acid/base treatments.[3] |
Problem 2: Non-uniform silane coating (patches, streaks, or aggregates).
| Possible Cause | Solution |
| Premature silane polymerization in solution | This is often caused by the presence of excess water in the solvent.[2][4] Ensure the use of a high-purity anhydrous solvent and handle it under a dry, inert atmosphere (e.g., in a glove box).[2] Prepare the silane solution immediately before use to minimize exposure to atmospheric moisture.[3] |
| High silane concentration | An overly concentrated silane solution can promote intermolecular reactions and the formation of multilayers and aggregates.[2][4] Optimize the silane concentration, typically starting in the range of 0.1% to 5% (v/v).[4][5] |
| Inadequate substrate cleaning | Organic residues or particulate contamination on the substrate can lead to an uneven coating.[2] Implement a rigorous cleaning protocol, such as sonication in solvents (e.g., ethanol (B145695), acetone) followed by piranha solution or oxygen plasma treatment.[3][4] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for silanization.
Table 1: Recommended Water Content in Solvents for Silanization
| Solvent | Drying Method | Achievable Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | Stored over 3Å molecular sieves (20% m/v) for 48h | Low ppm levels | [11] |
| Tetrahydrofuran (THF) | Refluxed over sodium/benzophenone | ~43 ppm | [11] |
| Dichloromethane (DCM) | Heated over CaH₂ | ~13 ppm | [11] |
| Methanol | Stored over 3Å molecular sieves (10% m/v) for >72h | < 100 ppm | [11] |
| Various Solvents | Commercial solvent drying systems | 1-10 ppm | [16] |
Table 2: Typical Experimental Parameters for Solution-Phase Silanization
| Parameter | Typical Range | Reference |
| Silane Concentration | 0.1% - 5% (v/v) | [4][5][6] |
| Reaction Time | 30 minutes to 24 hours | [4][5] |
| Reaction Temperature | Room temperature to 80°C | [4][17] |
| Curing Temperature | 100°C - 125°C | [2][4][18] |
| Curing Time | 10 - 60 minutes | [2][4][18] |
Experimental Protocols
Protocol 1: Drying Solvents using Molecular Sieves
-
Activation of Molecular Sieves: Activate 3Å molecular sieves by heating them in a glassware oven at a temperature between 175°C and 350°C for at least one night, or under vacuum.[7][10] Allow the sieves to cool down in a desiccator to prevent re-adsorption of moisture.[7]
-
Solvent Drying: Add the activated molecular sieves to the solvent in a suitable container. A typical loading is 5-20% mass/volume (e.g., 5-20 g of sieves per 100 mL of solvent).[11][16]
-
Storage: Store the solvent over the molecular sieves for at least 48-72 hours to achieve low water content.[11] Keep the container tightly sealed and under an inert atmosphere if possible.
Protocol 2: General Procedure for Solution-Phase Silanization
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove organic contaminants by sonicating in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.[4]
-
Activate the surface to generate hydroxyl groups. A common method for silica-based substrates is treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment) .[3][4]
-
Rinse the substrate thoroughly with deionized water and dry under a stream of dry nitrogen.[4]
-
-
Silanization:
-
Rinsing and Curing:
Visual Guides
Caption: Workflow for handling and storing anhydrous solvents.
Caption: Troubleshooting decision tree for silanization issues.
Caption: Impact of solvent quality on silanization outcome.
References
- 1. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. moodle2.units.it [moodle2.units.it]
- 17. researchgate.net [researchgate.net]
- 18. pdf4pro.com [pdf4pro.com]
Validation & Comparative
A Head-to-Head Comparison: Methyltetrazine-PEG5-triethoxysilane vs. Other PEG Linkers for Bioconjugation and Surface Modification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG Linker for Your Application
The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, from antibody-drug conjugates (ADCs) to advanced diagnostic platforms. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles. Among the diverse array of PEG linkers, Methyltetrazine-PEG5-triethoxysilane has emerged as a powerful tool, leveraging the exceptional capabilities of bioorthogonal click chemistry. This guide provides an objective, data-driven comparison of this compound with other common PEG linkers, offering insights into their respective strengths and ideal applications.
At a Glance: Key Performance Characteristics
This compound distinguishes itself through its dual functionality: a triethoxysilane (B36694) group for covalent attachment to silica-based surfaces and a methyltetrazine moiety for highly efficient and specific bioorthogonal conjugation. This combination makes it particularly well-suited for applications requiring the stable immobilization of biomolecules on surfaces like glass or silicon, as well as for the construction of complex bioconjugates in solution.
The core advantage of the methyltetrazine group lies in its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) partner. This "click" reaction is renowned for its extraordinary speed, proceeding orders of magnitude faster than many other bioorthogonal reactions, and its ability to occur in complex biological media without the need for cytotoxic catalysts.[1]
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioconjugation reaction is often determined by its speed, particularly when working with low concentrations of reactants or in dynamic biological systems. The second-order rate constant (k₂) is a direct measure of this reaction speed. The table below provides a quantitative comparison of the reaction kinetics of the tetrazine-TCO ligation with other widely used bioorthogonal "click" chemistries.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Methyltetrazine + trans-Cyclooctene (TCO) | ~800 - 30,000 [1] | Exceptionally fast, catalyst-free, highly bioorthogonal, forms a stable dihydropyridazine (B8628806) linkage.[1][2] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~1-2 | Catalyst-free, good bioorthogonality, forms a stable triazole ring. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne + Azide | 10 - 10⁴ | Requires a copper(I) catalyst which can be cytotoxic, limiting in vivo applications.[1] |
Performance in Bioconjugation: Stability and Efficiency
Beyond reaction speed, the stability of the resulting linkage and the overall efficiency of the conjugation process are critical. The choice of PEG linker and its associated conjugation chemistry can significantly impact the performance of the final bioconjugate, particularly in the context of antibody-drug conjugates (ADCs).
| Linker Type / Conjugation Chemistry | Resulting Linkage | Stability in Biological Media | Advantages | Considerations |
| Methyltetrazine-PEG | Dihydropyridazine | High | Extremely fast and specific reaction, allows for pre-targeting strategies. | Stability of the tetrazine moiety can vary depending on substituents.[3] |
| Maleimide-PEG | Thioether | Generally high, but can undergo retro-Michael addition. | Specific for free thiols (cysteine residues). | Potential for off-target reactions with other nucleophiles. |
| NHS-ester-PEG | Amide | High | Reacts with primary amines (lysine residues). | Can lead to heterogeneous products due to multiple lysine (B10760008) residues on antibodies. |
| Azide/Alkyne-PEG (Click Chemistry) | Triazole | High | Highly specific and stable linkage. | SPAAC has slower kinetics; CuAAC requires a potentially toxic catalyst. |
Hydrophilic PEG linkers, in general, have been shown to improve the pharmacokinetic profiles of ADCs compared to their more hydrophobic counterparts like SMCC.[4] The inclusion of PEG can lead to longer circulation half-lives and enhanced in vivo efficacy.[4]
Surface Modification: A Comparative Overview
This compound is specifically designed for the functionalization of hydroxylated surfaces such as glass and silica (B1680970). The triethoxysilane group forms stable covalent siloxane bonds with the surface. While direct head-to-head quantitative data on surface density and long-term stability against other PEG-silanes is limited, a qualitative comparison can be made based on the functional group's reactivity and subsequent bioconjugation efficiency.
| PEG-Silane Linker | Functional Group | Surface Attachment | Subsequent Bioconjugation | Advantages | Considerations |
| This compound | Methyltetrazine | Covalent (Siloxane bond) | IEDDA with TCO | Highly specific, rapid, and efficient bioconjugation under physiological conditions. | Requires the biological target to be labeled with TCO. |
| Amino-PEG-triethoxysilane | Amine | Covalent (Siloxane bond) | Amide bond formation (e.g., with NHS esters) | Well-established chemistry, versatile for various bioconjugations. | Can be less specific and may require harsher reaction conditions. |
| Thiol-PEG-triethoxysilane | Thiol | Covalent (Siloxane bond) | Thioether bond formation (e.g., with maleimides) | Specific for thiol-reactive groups. | Thiols can be prone to oxidation. |
Studies have shown that the density and length of the PEG chains on a silica surface can significantly reduce the degradation rate of the silica in simulated body fluid, highlighting the importance of stable surface functionalization for biomedical applications.[5]
Experimental Protocols
Protocol 1: Surface Functionalization of Glass Slides with this compound
Objective: To create a methyltetrazine-functionalized glass surface for the immobilization of TCO-modified biomolecules.
Materials:
-
Glass microscope slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive)
-
Anhydrous toluene (B28343)
-
This compound
-
Deionized water
-
Nitrogen gas
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the glass slides in Piranha solution for 1 hour to clean and hydroxylate the surface.
-
Thoroughly rinse the slides with deionized water, followed by ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried slides in the silane (B1218182) solution in a moisture-free environment (e.g., under a nitrogen atmosphere).
-
Incubate for 2-4 hours at room temperature or for 30-60 minutes at 60-80°C.
-
-
Washing and Curing:
-
Remove the slides from the silanization solution and rinse with anhydrous toluene to remove any unreacted silane.
-
Rinse with ethanol and deionized water.
-
Dry the functionalized slides under a stream of nitrogen.
-
Cure the slides in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
-
Storage:
-
Store the methyltetrazine-functionalized surface in a dry, inert atmosphere until use.
-
Protocol 2: Bioconjugation of a TCO-Modified Protein to a Methyltetrazine-Functionalized Surface
Objective: To immobilize a TCO-modified protein onto the functionalized glass slide from Protocol 1.
Materials:
-
Methyltetrazine-functionalized glass slide
-
TCO-modified protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Blocking:
-
Incubate the methyltetrazine-functionalized slide with blocking buffer for 30-60 minutes at room temperature to minimize non-specific binding.
-
Rinse the slide with washing buffer.
-
-
Bioconjugation:
-
Incubate the slide with the solution of the TCO-modified protein. The concentration and incubation time should be optimized for the specific application (a typical starting point is 1-10 µM for 1-2 hours at room temperature).
-
-
Washing:
-
Thoroughly wash the slide with washing buffer to remove any unbound protein.
-
The slide is now ready for downstream applications (e.g., immunoassays, cell capture).
-
Visualizing the Workflow and Chemistry
To further clarify the processes described, the following diagrams illustrate the key chemical reaction and a typical experimental workflow.
Conclusion
This compound offers a distinct set of advantages for researchers and drug development professionals, primarily centered around the unparalleled speed and specificity of the tetrazine-TCO bioorthogonal reaction. This makes it an exceptional choice for applications requiring rapid and clean conjugation, especially in complex biological environments or for the stable immobilization of biomolecules on silica-based surfaces.
While other PEG linkers utilizing different conjugation chemistries remain valuable tools, the choice of the optimal linker will always be application-dependent. For projects demanding the utmost in reaction kinetics and bioorthogonality, this compound presents a compelling and powerful option. As with any bioconjugation strategy, empirical testing and optimization are crucial to achieving the desired performance and outcomes.
References
A Head-to-Head Battle for Bioconjugation: Methyltetrazine-PEG5-triethoxysilane vs. Azide-Functionalized Silanes
In the rapidly evolving landscape of bioconjugation, the precise and stable immobilization of biomolecules onto surfaces is paramount for the development of advanced diagnostics, targeted drug delivery systems, and sophisticated cell culture platforms. Among the arsenal (B13267) of chemical tools available, "click chemistry" has emerged as a dominant strategy due to its high efficiency, specificity, and biocompatibility. This guide provides a comprehensive comparison of two leading classes of silanizing agents for surface functionalization: Methyltetrazine-PEG5-triethoxysilane and azide-functionalized silanes. We will delve into their underlying chemistries, compare their performance based on experimental data, and provide detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
The Contenders: A Tale of Two Click Chemistries
The key difference between these two approaches lies in the bioorthogonal reaction they employ for bioconjugation.
This compound utilizes the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, one of the fastest known bioorthogonal reactions.[1][2] The methyltetrazine moiety on the silane (B1218182) reacts with a trans-cyclooctene (B1233481) (TCO)-modified biomolecule in a catalyst-free manner, forming a stable covalent bond.[1][3] The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances solubility and minimizes non-specific binding of biomolecules to the surface.[1][3]
Azide-functionalized silanes serve as a platform for the well-established azide-alkyne cycloaddition. This can be either the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] In CuAAC, a copper(I) catalyst is required to ligate the surface-bound azide (B81097) to an alkyne-modified biomolecule.[4] SPAAC, on the other hand, is a catalyst-free reaction that employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide.[2]
Performance Showdown: A Quantitative Comparison
The choice between tetrazine and azide-based functionalization often hinges on key performance metrics such as reaction speed, biocompatibility, and stability. The following table summarizes the key differences based on available data.
| Feature | Methyltetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000[2] | 10 - 10⁴[2] | ~1[2] |
| Biocompatibility | Excellent (copper-free)[1][2] | Limited in vivo due to copper cytotoxicity[2] | Excellent (copper-free)[2] |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free[2][3] | Requires Cu(I) catalyst, reducing agents, and ligands[4] | Aqueous media, room temperature, catalyst-free[2] |
| Specificity and Bioorthogonality | High specificity, no cross-reactivity with native functional groups[2] | High specificity for azides and alkynes | High specificity for azides and strained alkynes |
| Stability of Functionalized Surface | Good stability in aqueous media[5] | Generally stable | Generally stable |
Visualizing the Workflow: From Silanization to Bioconjugation
To better understand the practical application of these chemistries, the following diagrams illustrate the experimental workflows for surface functionalization and subsequent bioconjugation.
Detailed Experimental Protocols
For researchers looking to implement these techniques, the following are detailed protocols for key experimental steps.
Protocol 1: Surface Functionalization with this compound
Materials:
-
Silica-based substrate (e.g., glass slide, silicon wafer)
-
Acetone, ethanol (B145695), deionized water
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Anhydrous toluene (B28343) or ethanol[1]
-
This compound[1]
-
Nitrogen gas[1]
Procedure:
-
Substrate Cleaning: Sonicate the substrate in acetone, ethanol, and deionized water for 15 minutes each. Dry under a stream of nitrogen.[1]
-
Surface Activation: Immerse the cleaned substrate in freshly prepared Piranha solution for 30-60 minutes to generate hydroxyl groups. Rinse extensively with deionized water and dry with nitrogen.[6][7]
-
Silanization: Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol under an inert atmosphere.[1] Immerse the activated substrate in the silane solution and incubate for 2-4 hours at room temperature or 30-60 minutes at 60-80°C.[1]
-
Washing and Curing: Rinse the substrate with the anhydrous solvent to remove excess silane.[1] Sonicate briefly (1-2 minutes) in the same solvent.[1] Dry under a stream of nitrogen and then cure in an oven at 100-120°C for 30-60 minutes to form stable siloxane bonds.[3]
Protocol 2: Surface Functionalization with Azide-Functionalized Silanes
Materials:
-
Silica-based substrate
-
Detergent, isopropanol (B130326), deionized water
-
Piranha solution
-
Anhydrous toluene[4]
-
Azide-terminated silane (e.g., (3-azidopropyl)triethoxysilane)[4]
-
Nitrogen gas[4]
Procedure:
-
Substrate Cleaning: Sonicate the substrate in a detergent solution, deionized water, and isopropanol for 15 minutes each. Rinse thoroughly with deionized water between each step.[8]
-
Surface Activation: Immerse the cleaned substrate in Piranha solution for 30-60 minutes. Rinse extensively with deionized water and dry with nitrogen.[8]
-
Silanization: Prepare a 1-2% (v/v) solution of the azide-terminated silane in anhydrous toluene under an inert atmosphere.[4] Immerse the activated substrate in the silane solution for 2-4 hours at room temperature.[4]
-
Washing and Curing: Rinse the functionalized substrate with fresh anhydrous toluene.[4] Sonicate for 5 minutes in acetone, followed by 5 minutes in deionized water.[4] Dry under a stream of nitrogen and cure in an oven at 110-125°C for 1-2 hours.[4]
Protocol 3: Bioconjugation via Tetrazine-TCO Ligation
Materials:
-
Methyltetrazine-functionalized substrate
-
TCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)[1]
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Blocking (Optional): Incubate the methyltetrazine-functionalized substrate with a blocking buffer for 30-60 minutes to minimize non-specific binding. Rinse with PBS.[1]
-
Bioconjugation: Apply a solution of the TCO-modified biomolecule (typically in the µg/mL to mg/mL range) to the functionalized surface. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[1]
-
Washing: Wash the surface extensively with buffer and deionized water to remove any non-covalently bound biomolecules. Dry under a stream of nitrogen.
Protocol 4: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized substrate
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)[9]
-
Sodium ascorbate[9]
-
Copper(I)-stabilizing ligand (e.g., THPTA)[4]
-
Suitable buffer (e.g., PBS)
Procedure:
-
Prepare "Click" Reaction Cocktail: In a suitable buffer, combine the alkyne-modified biomolecule, CuSO₄, and the stabilizing ligand.
-
Initiate Reaction: Add sodium ascorbate (B8700270) to the mixture to reduce Cu(II) to the active Cu(I) catalyst and immediately apply the solution to the azide-functionalized surface.[4]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature, protecting from light if necessary.[4]
-
Washing: Remove the substrate from the reaction solution and wash extensively with buffer and deionized water. Dry under a stream of nitrogen.
Conclusion: Making the Right Choice
Both this compound and azide-functionalized silanes are powerful tools for bioconjugation, each with its own set of advantages and disadvantages.
This compound is the clear winner in terms of reaction speed and biocompatibility, making it the ideal choice for applications involving live cells, in vivo studies, or when rapid and efficient conjugation at low concentrations is required.[2][10] The catalyst-free nature of the IEDDA reaction simplifies the experimental workflow and avoids potential cytotoxicity associated with copper.[1]
Azide-functionalized silanes offer a more cost-effective and versatile platform, compatible with both CuAAC and SPAAC. While CuAAC is a highly efficient reaction, the requirement for a copper catalyst can be a significant drawback for biological applications.[2] SPAAC overcomes this limitation but at the cost of significantly slower reaction kinetics compared to tetrazine-TCO ligation.[2] The choice of a specific azide-containing silane can also be tailored to modulate surface properties, such as hydrophilicity, by incorporating PEG linkers.[9]
Ultimately, the selection between these two powerful bioconjugation strategies will depend on the specific requirements of the experiment, with reaction kinetics, biocompatibility, and cost being the primary deciding factors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioorthogonal Reactions: Methyltetrazine-TCO Ligation Outpaces the Competition
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal "click" chemistry, the choice of ligation strategy is paramount to experimental success. Among the frontrunners, the inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) has emerged as a superior conjugation method, particularly for in vivo applications. This guide provides an objective comparison of methyltetrazine-TCO ligation against other prominent click chemistry reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), with a focus on performance backed by experimental data.
The core appeal of click chemistry lies in its ability to create specific, rapid, and high-yielding covalent bonds in complex biological environments with minimal side reactions.[1] These bioorthogonal reactions have revolutionized bioconjugation, enabling precise labeling of biomolecules for imaging, diagnostics, and the development of targeted therapeutics.[2] While CuAAC and SPAAC have been workhorses in the field, the methyltetrazine-TCO ligation offers significant advantages in terms of reaction speed and biocompatibility.
Unparalleled Reaction Kinetics
The most striking advantage of the methyltetrazine-TCO ligation is its exceptionally fast reaction rate. The second-order rate constant (k₂), a direct measure of reaction speed, for the IEDDA reaction between tetrazines and TCOs can be several orders of magnitude higher than those for CuAAC and SPAAC. This rapid kinetics is crucial for applications involving low concentrations of reactants or requiring real-time monitoring of biological processes.
| Feature | Methyltetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|---|
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 1 - 3.3 x 10⁶ | 10 - 100 | 10⁻³ - 1 |
| Biocompatibility | Excellent (catalyst-free) | Limited in vivo due to copper cytotoxicity | Excellent (catalyst-free) |
| Reaction Conditions | Aqueous media, physiological temperature and pH | Requires copper(I) catalyst and stabilizing ligands | Aqueous media, physiological temperature and pH |
| Primary Byproduct | Nitrogen gas (N₂) | None | None |
| Stability of Linkage | Stable dihydropyridazine (B8628806) | Highly stable triazole | Highly stable triazole |
The Biocompatibility Edge: A Catalyst-Free Reaction
A significant drawback of CuAAC for in vivo applications is its reliance on a copper(I) catalyst, which can be toxic to cells and organisms. While advancements in ligand design have aimed to mitigate this cytotoxicity, the need for a metal catalyst remains a concern.[3] In contrast, both methyltetrazine-TCO ligation and SPAAC are catalyst-free, proceeding efficiently under physiological conditions without the need for potentially harmful additives. This makes them ideal for live-cell imaging and in vivo studies.
Reaction Mechanisms Visualized
To better understand the chemical transformations underlying these powerful reactions, the following diagrams illustrate their respective mechanisms.
Stability of Reactants and Products
While the resulting 1,2,3-triazole ring from CuAAC and SPAAC is known for its exceptional stability, the dihydropyridazine product of the tetrazine-TCO ligation is also highly stable under physiological conditions.[4] Concerns have been raised about the stability of the TCO reactant, which can isomerize to the less reactive cis-cyclooctene. However, methyl-substituted tetrazines offer a good balance of reactivity and stability in aqueous solutions compared to more reactive but less stable derivatives.[5]
Experimental Protocols
Determining Second-Order Rate Constants
A common method to quantify and compare the kinetics of these reactions is through pseudo-first-order kinetic analysis using UV-Vis spectrophotometry or NMR spectroscopy.
Objective: To determine the second-order rate constant (k₂) for a given bioorthogonal reaction.
Materials:
-
Reactant 1 (e.g., Methyltetrazine-functionalized molecule)
-
Reactant 2 (e.g., TCO-functionalized molecule) in large excess (at least 10-fold)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer or NMR spectrometer
Procedure:
-
Prepare stock solutions of both reactants in a suitable solvent (e.g., DMSO).
-
In a cuvette or NMR tube, add PBS to the desired final volume.
-
Add a small volume of the stock solution of the limiting reactant (e.g., methyltetrazine) to achieve the final desired concentration.
-
Initiate the reaction by adding the excess reactant (e.g., TCO).
-
Immediately begin monitoring the reaction.
-
UV-Vis: Monitor the disappearance of the characteristic absorbance of the tetrazine at ~520 nm over time.
-
NMR: Acquire spectra at regular intervals and monitor the disappearance of a characteristic proton peak of a reactant and the appearance of a product peak.
-
-
Plot the natural logarithm of the reactant concentration (or absorbance) versus time. The negative slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the excess reactant: k₂ = k_obs / [Excess Reactant].
A Representative Experimental Workflow: Antibody Labeling
The superior performance of methyltetrazine-TCO ligation makes it an excellent choice for labeling biomolecules like antibodies for targeted applications.
Conclusion
For researchers in drug development and chemical biology, the methyltetrazine-TCO ligation offers a compelling combination of speed, biocompatibility, and efficiency that often surpasses other click chemistry alternatives. Its catalyst-free nature makes it particularly well-suited for in vivo and live-cell applications where cytotoxicity is a major concern. While the stability of the TCO reactant requires consideration, the use of methyl-substituted tetrazines provides a reliable and robust system for a wide range of bioconjugation needs. As the demand for more precise and efficient tools to probe and manipulate biological systems grows, the advantages of methyltetrazine-TCO ligation position it as a leading choice for the next generation of biomedical innovations.
References
- 1. Probing the molecular interaction of triazole fungicides with human serum albumin by multispectroscopic techniques and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming Surface Functionalization: A Comparative Guide to Water Contact Angle Measurements and Alternative Techniques
For researchers, scientists, and drug development professionals, the successful modification of a material's surface is a critical determinant of its performance. Whether enhancing the biocompatibility of a medical implant, controlling the drug release profile of a nanoparticle, or improving the adhesion of a coating, the ability to accurately confirm surface functionalization is paramount. This guide provides an objective comparison of the widely used water contact angle (WCA) measurement technique with other powerful surface analysis methods: X-ray Photoelectron Spectroscopy (XPS), Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR), and Atomic Force Microscopy (AFM). By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the most appropriate technique, or combination of techniques, for their specific application.
The Role of Water Contact Angle Measurements
Water contact angle goniometry is a simple, rapid, and cost-effective method to assess the wettability of a surface, which is directly related to its surface energy and chemical composition.[1][2] A significant change in the water contact angle before and after a surface modification process is a strong primary indicator of a successful functionalization. A decrease in contact angle generally signifies an increase in hydrophilicity, often due to the introduction of polar functional groups, while an increase suggests a more hydrophobic surface.[2]
A Multi-faceted Approach to Surface Characterization
While WCA provides valuable macroscopic information about surface wettability, a comprehensive understanding of the functionalized surface often requires a multi-technique approach.[1] XPS, for instance, provides detailed information about the elemental composition and chemical states of the top few nanometers of the surface, confirming the presence of specific chemical moieties introduced during functionalization.[1][2] ATR-FTIR offers insights into the vibrational modes of chemical bonds, allowing for the identification of functional groups on the surface.[3] AFM, on the other hand, provides a three-dimensional topographical map of the surface at the nanoscale, quantifying changes in surface roughness and morphology that may occur during functionalization.[1][2]
Quantitative Data Comparison
To illustrate the complementary nature of these techniques, the following table summarizes typical quantitative data obtained from the characterization of a silicon wafer surface before and after functionalization with (3-aminopropyl)triethoxysilane (APTES), a common process used to introduce amine groups for subsequent biomolecule immobilization.
| Technique | Parameter Measured | Untreated Silicon Wafer | APTES-Functionalized Silicon Wafer | Information Gained |
| Water Contact Angle (WCA) | Static Contact Angle (°) | ~30-40° | ~60-70° | Indicates a successful silanization process resulting in a more hydrophobic surface due to the presence of propyl chains. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition (Atomic %) | Si: ~35%, O: ~65% | Si: ~25%, O: ~45%, C: ~20%, N: ~10% | Confirms the presence of carbon and nitrogen, characteristic elements of the APTES molecule, on the surface. |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Absorbance (cm⁻¹) | - | Peaks corresponding to N-H bending (~1560 cm⁻¹), C-H stretching (~2930 cm⁻¹), and Si-O-Si stretching (~1000-1100 cm⁻¹) | Provides evidence of the presence of amine and alkyl groups from the APTES molecule. |
| Atomic Force Microscopy (AFM) | Root Mean Square (RMS) Roughness (nm) | ~0.2 - 0.5 nm | ~0.5 - 1.0 nm | Shows a slight increase in surface roughness, suggesting the formation of an APTES layer on the silicon wafer. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data. Below are representative methodologies for each of the key experiments cited.
Water Contact Angle (WCA) Measurement
The sessile drop method is commonly used to measure the static water contact angle.
Materials:
-
Contact angle goniometer equipped with a camera and analysis software
-
High-purity deionized water
-
Microsyringe with a flat-tipped needle
-
Sample holder
-
Clean, dry sample
Procedure:
-
Sample Preparation: Ensure the sample surface is clean, dry, and free of any contaminants. Handle the sample with clean tweezers to avoid transferring oils from the skin.
-
Instrument Setup: Place the sample on the sample stage of the goniometer. Adjust the lighting and focus of the camera to obtain a clear image of the sample surface.
-
Droplet Deposition: Fill the microsyringe with deionized water, ensuring there are no air bubbles. Carefully dispense a small droplet (typically 2-5 µL) of water onto the sample surface.
-
Image Capture and Analysis: Immediately after the droplet stabilizes on the surface, capture a high-resolution image. Use the software to measure the angle formed between the tangent of the droplet at the three-phase (solid-liquid-gas) contact point and the solid surface.
-
Replicates: Repeat the measurement at multiple locations on the sample surface to ensure reproducibility and obtain an average contact angle value.
X-ray Photoelectron Spectroscopy (XPS)
XPS is performed in an ultra-high vacuum environment to analyze the elemental composition and chemical states of the surface.
Materials:
-
XPS instrument with a monochromatic X-ray source (e.g., Al Kα)
-
Sample holder compatible with the XPS system
-
Clean, dry sample
Procedure:
-
Sample Preparation: Mount the sample onto the sample holder using compatible, non-outgassing adhesive tape or clips.
-
System Evacuation: Introduce the sample into the XPS analysis chamber and evacuate to ultra-high vacuum (typically <10⁻⁸ mbar).
-
Survey Scan: Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: For elements of interest (e.g., C 1s, N 1s, Si 2p, O 1s), acquire high-resolution scans over a narrow binding energy range to determine the chemical states and bonding environments.
-
Data Analysis: Process the spectra to determine the atomic concentrations of the elements and to deconvolute the high-resolution peaks to identify different chemical species.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
ATR-FTIR is a surface-sensitive infrared spectroscopy technique.
Materials:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Clean, dry sample
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Contact: Place the sample in intimate contact with the ATR crystal. Ensure sufficient pressure is applied to achieve good contact without damaging the sample or the crystal.
-
Sample Spectrum: Acquire the infrared spectrum of the sample.
-
Data Analysis: Process the spectrum to identify characteristic absorption bands corresponding to specific functional groups.
Atomic Force Microscopy (AFM)
AFM is used to obtain high-resolution topographical images of the surface.
Materials:
-
Atomic force microscope
-
Appropriate AFM cantilever and tip (e.g., silicon nitride)
-
Sample mounting puck
-
Adhesive for sample mounting
Procedure:
-
Sample Mounting: Securely mount the sample onto a mounting puck using a suitable adhesive.
-
Cantilever Installation: Install the cantilever into the AFM head.
-
Laser Alignment: Align the laser onto the back of the cantilever and position the reflected beam onto the photodetector.
-
Tip Approach: Engage the tip with the sample surface.
-
Image Acquisition: Scan the desired area of the sample surface in tapping mode to obtain a topographical image.
-
Data Analysis: Process the image to measure surface roughness parameters, such as the root mean square (RMS) roughness.
Visualizing the Workflow
The following diagrams illustrate the logical relationships and experimental workflow for confirming surface functionalization.
References
Comparing reaction kinetics of different bioorthogonal chemistries
A Comparative Guide to the Reaction Kinetics of Bioorthogonal Chemistries
In the landscape of chemical biology and drug development, bioorthogonal chemistries have become indispensable tools for labeling and manipulating biomolecules within their native environments. These reactions are characterized by their ability to proceed with high selectivity and efficiency in complex biological systems without interfering with endogenous processes.[1][2] A critical parameter for the successful application of these reactions is their kinetics, quantified by the second-order rate constant (k₂).[1] This guide provides a comprehensive comparison of the reaction kinetics of three prominent bioorthogonal chemistries: the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. Understanding the kinetic differences is paramount for researchers in selecting the optimal chemical tool for their specific application, whether it be for live-cell imaging, proteomics, or targeted drug delivery.[3][4]
Quantitative Comparison of Reaction Kinetics
The efficacy and speed of a bioorthogonal reaction are best represented by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial when dealing with low concentrations of reactants or when trying to capture dynamic biological events.[1][3] The table below summarizes the reported k₂ values for the most common bioorthogonal reactions, showcasing the vast differences in their kinetic performance.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO + Tetrazine | ~800 - 30,000 |
| TCO + Dipyridyl Tetrazine | ~2,000 | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide (B81097) | ~0.1 - 2.3 |
| Bicyclononyne (BCN) + Benzyl Azide | 0.14 | |
| Oxa-dibenzocyclooctyne (ODIBO) + Azide | ~45 | |
| Staudinger Ligation | Azide + Phosphine (e.g., (diphenylphosphino)methanethiol) | ~0.002 - 0.0077 |
| Perfluoroaryl Azide (PFAA) + Aryl Phosphine | 3.68 |
Note: Reaction rates can vary based on the specific substituents on the reactants and the reaction conditions.[3]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction, particularly between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, is renowned for its exceptionally fast kinetics, with rate constants that are orders of magnitude higher than other bioorthogonal reactions.[3][5] This remarkable speed makes it ideal for in vivo applications and situations requiring rapid labeling at low concentrations.[5][6] The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion.[3][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed by Carolyn Bertozzi as a copper-free alternative to the original "click chemistry," SPAAC has become a workhorse in bioorthogonal chemistry.[2][8][9] The reaction's driving force is the high ring strain of a cyclooctyne (B158145), which readily undergoes a [3+2] cycloaddition with an azide to form a stable triazole linkage.[9][10] While significantly faster than the Staudinger ligation, SPAAC kinetics are generally slower than IEDDA reactions.[4][11] The reactivity can be tuned by modifying the cyclooctyne structure; for instance, dibenzocyclooctynes (DBCO) are widely used due to a good balance of reactivity and stability.[9]
Staudinger Ligation
The Staudinger ligation was one of the first bioorthogonal reactions developed for use in biological systems.[8] It involves the reaction of an azide with a specifically engineered triarylphosphine.[8][12] The reaction forms an amide bond and is highly selective, but its primary drawback is its slow reaction kinetics, often requiring hours or even days to reach completion.[3][13] While newer, faster bioorthogonal methods have supplanted it in many applications, recent developments, such as the use of perfluoroaryl azides (PFAAs), have shown significantly improved reaction rates.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Passivation: Alternatives to Methyltetrazine-PEG5-triethoxysilane
For researchers in drug development and diagnostics, achieving a pristine, biologically inert surface is paramount. Non-specific binding of proteins and other biomolecules can obscure signals, reduce assay sensitivity, and lead to false positives. Methyltetrazine-PEG5-triethoxysilane is a popular choice for surface passivation, offering a combination of a robust silica-anchoring group (triethoxysilane), a protein-repellent spacer (PEG5), and a bioorthogonal handle (Methyltetrazine) for specific ligand immobilization.
However, a range of powerful alternatives exists, each with unique properties and advantages. This guide provides an objective comparison of leading alternatives, supported by experimental data and detailed protocols, to help researchers select the optimal passivation strategy for their specific application.
Comparison of Surface Passivation Agents
The primary goal of a passivation agent is to minimize non-specific protein adsorption. The effectiveness of different agents can be compared by quantifying the amount of protein that adheres to the coated surface. Zwitterionic compounds and polymer brushes have emerged as highly effective alternatives to the widely used Poly(ethylene glycol) (PEG) systems.
Zwitterionic coatings, such as those based on sulfobetaine (B10348) (SB) and carboxybetaine (CB), establish a strong hydration layer on the surface that acts as a physical and energetic barrier to protein adsorption.[1][2] Polymer brushes create a dense, sterically hindering layer that repels proteins.[3][4]
| Passivation Agent Class | Example Molecule | Principle of Repulsion | Protein Adsorption (ng/cm²) | Water Contact Angle | Key Advantages |
| PEG-Silane | mPEG-silane | Steric hindrance, hydrophilicity | ~5 - 20 | 30° - 50° | Well-established, commercially available in various lengths and functionalities. |
| Zwitterionic Silane (B1218182) | Sulfobetaine Silane (SBSi) | Strong hydration layer via electrostatic interactions[2][5] | < 5 | < 10°[6] | Extremely low fouling, high stability, can improve specific binding signal-to-noise.[7][8] |
| Zwitterionic Polymer | Poly(sulfobetaine methacrylate) (pSBMA) | Dense hydration layer[8] | < 1 | < 10° | Superior anti-fouling performance, robust and stable coatings.[7][9] |
| Polymer Brushes | Polydimethylsiloxane (PDMS) brushes | Steric hindrance, hydrophobicity | Low (application dependent) | ~110°[10] | Highly durable, fluorine-free, can be applied to various materials.[10] |
Note: Protein adsorption values are approximate and can vary significantly based on the specific protein, buffer conditions, and measurement technique.
Experimental Protocols
Detailed and reproducible protocols are crucial for achieving uniform and effective surface passivation. Below are methodologies for a standard glass silanization procedure and a common assay to quantify its effectiveness.
Protocol 1: General Silanization of Glass Surfaces
This protocol describes a general method for covalently attaching silane-based molecules to glass or silicon oxide surfaces.
1. Materials:
-
Glass substrates (e.g., microscope slides, coverslips)
-
Acetone (B3395972), HPLC grade
-
Ethanol (B145695), absolute
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Silane solution (e.g., 1-2% (v/v) of the desired silane in anhydrous toluene (B28343) or 95:5 ethanol:water)[11]
-
Nitrogen gas for drying
-
Oven or hot plate
2. Methodology:
-
Cleaning: Thoroughly clean the glass substrates to remove organic contaminants. This can be achieved by sonicating the slides in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes.[12]
-
Hydroxylation (Activation): To maximize the density of surface silanol (B1196071) (Si-OH) groups, activate the surface. Immerse the cleaned slides in Piranha solution for 30 minutes at 90°C.[11] Alternatively, an oxygen plasma treatment (e.g., 300 W for 5 minutes) can be used.[12]
-
Rinsing and Drying: After activation, rinse the substrates copiously with DI water and dry them under a stream of nitrogen.[11] It is critical that the surface is anhydrous before the silanization step. A final bake in an oven at 110°C for 15-20 minutes is recommended.[13]
-
Silanization: Immediately immerse the dry, activated slides into the prepared silane solution. Let the reaction proceed for 2-4 hours at room temperature, or as specified for the particular silane, in a moisture-free environment (e.g., under nitrogen).[11]
-
Post-Reaction Rinsing: Remove the slides from the silane solution and rinse them sequentially with the solvent used for the reaction (e.g., toluene or ethanol) to remove excess, unbound silane.
-
Curing: Cure the coated slides in an oven at 110°C for at least one hour to promote the formation of a stable siloxane network on the surface.[13]
-
Storage: Store the passivated slides in a clean, dry environment, such as a desiccator.
Protocol 2: Quantifying Non-Specific Protein Adsorption
This protocol uses fluorescence microscopy to quantify the amount of protein that non-specifically binds to a passivated surface.
1. Materials:
-
Passivated glass substrates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescently labeled protein (e.g., Bovine Serum Albumin-FITC, BSA-FITC) at a known concentration (e.g., 0.1 mg/mL in PBS)
-
Confocal or TIRF microscope with appropriate laser lines and filters
-
Image analysis software (e.g., ImageJ)
2. Methodology:
-
Incubation: Incubate the passivated surface with the BSA-FITC solution for a defined period (e.g., 30-60 minutes) at room temperature in a humidified chamber to prevent evaporation.[14]
-
Washing: Gently wash the surface with copious amounts of PBS buffer to remove all unbound and loosely bound protein. A typical procedure involves 3-5 washes.[14]
-
Imaging: Image the surface using a confocal or TIRF microscope. Acquire multiple images from different areas of the surface to ensure representative data. Use consistent imaging parameters (laser power, gain, exposure time) for all samples.
-
Quantification: Use image analysis software to measure the average fluorescence intensity across the imaged areas.[15]
-
Calibration (Optional but Recommended): To convert fluorescence intensity to surface density (e.g., ng/cm²), a calibration curve can be generated by imaging known concentrations of the fluorescent protein in solution.[16]
-
Comparison: Compare the background-corrected fluorescence intensity of the test surfaces to that of a non-passivated (positive control) and a high-quality passivated surface (negative control). A lower fluorescence signal indicates better passivation.[17]
Visualizations: Workflows and Mechanisms
To better understand the processes and principles of surface passivation, the following diagrams illustrate a typical experimental workflow and the mechanisms of action for different passivation agents.
Caption: General workflow for surface passivation and evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Short Zwitterionic Sulfobetaine-Modified Silica Nanoparticles: Is Neutrality Possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. surfmods.jp [surfmods.jp]
- 12. benchchem.com [benchchem.com]
- 13. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. assets.nicepagecdn.com [assets.nicepagecdn.com]
- 16. Quantifying adsorbed protein on surfaces using confocal fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Methyltetrazine-PEG5-triethoxysilane: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is paramount. Methyltetrazine-PEG5-triethoxysilane, a versatile linker used in bioconjugation and surface modification, requires careful consideration for its safe disposal to ensure a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in the best practices for handling organosilanes and tetrazine-containing molecules.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). The reactive nature of the triethoxysilane (B36694) group and the potential hazards associated with the tetrazine moiety demand a cautious approach.
Mandatory Personal Protective Equipment (PPE):
-
Eye and Face Protection: At a minimum, chemical splash goggles are required. For enhanced protection against splashes or unexpected reactions, a full-face shield worn over safety goggles is strongly recommended.[1]
-
Skin and Body Protection: Chemical-resistant gloves are essential. Given the reactivity of silanes, double gloving with a chemical-resistant inner glove and an outer glove can provide an additional layer of safety.[1] A flame-resistant laboratory coat should also be worn.[1]
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
Quantitative Data Summary
| Property | Value |
| CAS Number | 2353410-01-0 |
| Molecular Formula | C₂₉H₄₉N₅O₉Si |
| Molecular Weight | 639.81 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in DMSO, DCM, and DMF |
| Storage | Store at -20°C |
Note: This data is compiled from chemical suppliers and information on analogous compounds and should be used for guidance.[1][2]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of small laboratory quantities of this compound involves a controlled quenching process to deactivate the reactive triethoxysilane group, followed by collection and disposal as hazardous waste.
Materials Needed:
-
Designated hazardous waste container, properly labeled
-
Inert solvent (e.g., isopropanol (B130326), ethanol, or toluene)
-
Stirring apparatus (e.g., magnetic stir bar and stir plate)
-
Appropriate PPE (as detailed above)
-
Chemical fume hood
Experimental Protocol:
-
Preparation and Dilution:
-
Conduct all steps within a chemical fume hood.
-
For residual amounts of this compound in reaction vessels, or for small quantities of waste, dilute the material with an inert solvent such as isopropanol or toluene. This helps to control the reaction rate and dissipate any heat generated during quenching.
-
-
Quenching Procedure:
-
Slowly and carefully add a suitable quenching agent, such as isopropanol or ethanol, to the diluted waste solution while stirring.[1] The triethoxysilane moiety will react with the alcohol, leading to the formation of less reactive siloxanes.
-
This quenching step should be performed by trained personnel who are knowledgeable about the potential reactivity of silane (B1218182) compounds.[1]
-
-
Waste Segregation and Collection:
-
Liquid Waste: Collect the quenched solution and any other liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[1] The container should be compatible with the chemical waste.
-
Solid Waste: Any solid materials contaminated with the compound, such as gloves, absorbent pads, and pipette tips, should be collected in a separate, labeled container for solid hazardous waste.[1]
-
-
Storage and Final Disposal:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.
-
Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Crucially, do not dispose of this chemical down the drain. [1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Logistical Information for Handling Methyltetrazine-PEG5-triethoxysilane
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG5-triethoxysilane. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy. This compound combines a bioorthogonal methyltetrazine moiety with a surface-reactive triethoxysilane (B36694) group via a PEG linker, necessitating careful handling due to the reactivity of the silane (B1218182) component.
Quantitative Safety Data
| Property | Value | Source |
| Chemical Formula | C₂₉H₄₉N₅O₉Si | - |
| Molecular Weight | 639.81 g/mol | - |
| CAS Number | 2353410-01-0 | - |
| Purity | ≥95% | - |
| Solubility | Soluble in DMSO, DCM, and DMF | - |
| Storage | Store at -20°C | - |
| Appearance | Not specified (likely a liquid or solid) | - |
| Flash Point | Flammable liquid and vapor (presumed) | [1] |
| Primary Hazards | Causes serious eye damage, may cause skin and respiratory irritation.[1][2][3] Reacts with water. | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this compound to prevent exposure and ensure personal safety.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes and Face | Safety Goggles and Face Shield | Chemical splash goggles are required to protect against splashes.[5][6] A face shield worn over safety goggles is recommended when handling larger quantities or during procedures with a high risk of splashing.[5] |
| Hands | Chemical-Resistant Gloves | Neoprene or nitrile rubber gloves are recommended.[2][4][7] Always inspect gloves for integrity before use and dispose of them immediately after contact with the chemical.[8] For prolonged contact, consider using double gloves.[5] |
| Body | Flame-Retardant Lab Coat | A lab coat, preferably flame-retardant, should be worn and fully buttoned to protect against accidental spills and splashes.[2] |
| Respiratory | Chemical Fume Hood | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any vapors.[2][7] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Protects feet from spills.[2][6] |
Operational and Disposal Plans
A clear and concise plan for the operation and subsequent disposal of this compound is critical to ensure laboratory safety.
Operational Plan
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily accessible.[3]
-
Prepare and label all necessary glassware and equipment. Ensure all equipment is dry to prevent premature reaction of the triethoxysilane.
-
-
Handling:
-
Post-Handling:
-
Decontaminate the work area thoroughly after use.
-
Wash hands and any exposed skin immediately after handling.[8]
-
Properly dispose of all contaminated materials as hazardous waste.
-
Disposal Plan
-
Waste Segregation:
-
All waste contaminated with this compound, including unused product, empty containers, and contaminated disposables (e.g., gloves, pipette tips), should be collected in a designated hazardous waste container.
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as water, strong acids, and oxidizing agents.[3]
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste disposal service.[3] Do not dispose of it down the drain or in regular trash.
-
Experimental Protocol: Surface Modification of Glass Slides
This protocol provides a step-by-step guide for the functionalization of glass slides with this compound.
-
Pre-cleaning of Glass Slides:
-
Place glass slides in a slide rack.
-
Immerse the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour in a fume hood. Extreme caution is required when preparing and handling piranha solution.
-
Rinse the slides thoroughly with deionized water.
-
Dry the slides under a stream of nitrogen and then in an oven at 110°C for at least 1 hour.
-
-
Silanization Procedure:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene (B28343) in a dry glass container inside the fume hood.
-
Immerse the cleaned and dried glass slides in the silanization solution for 4 hours at room temperature with gentle agitation.
-
After immersion, rinse the slides with fresh anhydrous toluene to remove any unbound silane.
-
Cure the slides by baking them in an oven at 110°C for 1 hour.
-
-
Post-Silanization Cleaning:
-
Sonicate the slides in toluene for 5 minutes to remove any aggregated silane.
-
Rinse the slides with ethanol (B145695) and then deionized water.
-
Dry the slides under a stream of nitrogen. The functionalized slides are now ready for bioorthogonal conjugation with TCO-modified molecules.
-
Mandatory Visualization
The following diagram illustrates the safe handling and disposal workflow for this compound.
References
- 1. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. gelest.com [gelest.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
